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  • Product: 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
  • CAS: 855165-44-5

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Technical Guide

Executive Summary & Pharmacological Context The synthesis of highly functionalized quinolines is a cornerstone of modern medicinal chemistry. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 855165-44-5) represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The synthesis of highly functionalized quinolines is a cornerstone of modern medicinal chemistry. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 855165-44-5) represents a privileged structural motif, frequently utilized as a core scaffold in the development of advanced therapeutics.

Beyond its utility as a chemical building block, the quinoline-4-carboxylic acid derivative class is heavily investigated for its potent biological activities, most notably in the targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . Constitutive activation of STAT3 is a primary driver of tumor cell proliferation and metastasis. Molecules bearing this specific quinoline core act by competitively binding to the SH2 domain of the STAT3 monomer, thereby preventing the dimerization and subsequent nuclear translocation required for oncogenic gene transcription.

STAT3_Pathway Ligand Cytokine Signal (e.g., IL-6) Receptor Receptor Complex (gp130) Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_monomer STAT3 Monomer (Active SH2 Domain) JAK->STAT3_monomer Phosphorylation STAT3_dimer STAT3 Dimerization STAT3_monomer->STAT3_dimer SH2-SH2 Interaction Inhibitor 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid Inhibitor->STAT3_monomer Competitive SH2 Binding Nucleus Nuclear Translocation & Tumor Gene Transcription STAT3_dimer->Nucleus Pathway Progression

STAT3 signaling pathway inhibition by quinoline-4-carboxylic acid derivatives.

Retrosynthetic Strategy: Causality in Pathway Selection

When designing a synthesis for 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid, chemists typically evaluate two classical named reactions: the Doebner Reaction and the Pfitzinger Reaction .

  • The Doebner Route (Strategy B): This involves a three-component condensation of 3,4-dimethylaniline, benzaldehyde, and pyruvic acid. While atom-economic, the causality of its operational failure at scale lies in regioselectivity . The cyclization of the intermediate onto the 3,4-dimethylphenyl ring can occur at either the C2 or C6 position. Although steric hindrance from the C3-methyl group favors C6 cyclization (yielding the target), trace amounts of the 5,6-dimethyl regioisomer are inevitably formed, necessitating resource-intensive chromatographic purification.

  • The Pfitzinger Route (Strategy A): This utilizes the condensation of 5,6-dimethylisatin with acetophenone under strongly basic conditions. Because the aromatic substitution pattern is pre-installed and locked within the isatin ring, the cyclodehydration step is 100% regioselective .

For robust, scalable synthesis, the Pfitzinger reaction is the unequivocally superior choice.

Retrosynthesis Target 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid Pfitzinger Pfitzinger Route (100% Regioselective) Target->Pfitzinger Strategy A Doebner Doebner Route (Regioisomer Risks) Target->Doebner Strategy B Isatin 5,6-Dimethylisatin + Acetophenone Pfitzinger->Isatin Aniline 3,4-Dimethylaniline + Benzaldehyde + Pyruvic Acid Doebner->Aniline

Retrosynthetic strategies comparing the Pfitzinger and Doebner pathways.

The Pfitzinger Pathway: Mechanistic Logic

The success of the Pfitzinger reaction relies on precise chemical causality driven by the choice of reagents:

  • Lactam Hydrolysis: The reaction initiates with the base-catalyzed hydrolysis of the amide bond in 5,6-dimethylisatin. Why KOH instead of NaOH? The potassium salt of the resulting 2-amino-4,5-dimethylphenylglyoxylic acid exhibits significantly higher solubility in aqueous ethanol compared to its sodium counterpart. This prevents premature precipitation of the intermediate.

  • Condensation & Cyclodehydration: The free aromatic amine of the glyoxylate intermediate undergoes nucleophilic attack on the carbonyl carbon of acetophenone, forming an imine/enamine intermediate. Under reflux conditions, thermodynamic energy drives the intramolecular aldol-type condensation between the enamine and the glyoxylate ketone, followed by dehydration to yield the fully aromatized quinoline core.

  • Isoelectric Isolation: The product exists as a soluble potassium carboxylate salt. Why use Acetic Acid for isolation instead of Hydrochloric Acid? The target molecule is a zwitterion. Using a strong acid like HCl risks over-protonating the quinoline nitrogen, forming a highly soluble hydrochloride salt that drastically reduces isolated yield. Glacial acetic acid (pKa 4.7) gently lowers the pH to the molecule's isoelectric point (pH ~4.5), triggering massive precipitation of the free acid.

Self-Validating Experimental Protocol

A protocol is only as reliable as its in-process controls. The following methodology is designed as a self-validating system , where each chemical transformation provides a distinct, observable milestone to confirm success before proceeding.

Materials Required
  • 5,6-Dimethylisatin (1.0 equiv, 10 mmol, 1.75 g)

  • Acetophenone (1.2 equiv, 12 mmol, 1.44 g)

  • Potassium Hydroxide (3.0 equiv, 30 mmol, 1.68 g)

  • Ethanol / Deionized Water (1:1 v/v, 40 mL)

  • Glacial Acetic Acid (as needed for pH adjustment)

Step-by-Step Methodology
  • Base-Mediated Ring Opening:

    • Action: Dissolve KOH in the EtOH/H₂O mixture in a 100 mL round-bottom flask. Add 5,6-dimethylisatin portion-wise at room temperature. Stir for 1 hour.

    • Validation Check: The initial deep purple/red suspension of isatin must completely dissolve, transitioning into a homogeneous, dark brown/yellow solution. This visual cue confirms the successful formation of the potassium glyoxylate intermediate.

  • Condensation & Cyclization:

    • Action: Add acetophenone dropwise to the stirring solution. Equip the flask with a reflux condenser and heat to 85 °C for 18 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active acetophenone spot (high Rf) and the appearance of a baseline-hugging fluorescent spot (the carboxylate salt) confirms reaction completion.

  • Isoelectric Precipitation (Work-up):

    • Action: Cool the reaction mixture to room temperature. Dilute with 20 mL of ice-cold deionized water to ensure all potassium salts remain dissolved. Slowly add glacial acetic acid dropwise while monitoring with a pH meter or pH paper until the solution reaches pH 4.5.

    • Validation Check: The transition through pH 5.0 to 4.5 will trigger the sudden, massive precipitation of a pale-yellow solid. If the solution turns cloudy but fails to precipitate, the pH has not reached the isoelectric point.

  • Isolation & Purification:

    • Action: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove potassium acetate, followed by cold ethanol (5 mL) to remove unreacted acetophenone or organic impurities. Dry under high vacuum at 50 °C for 12 hours.

Pfitzinger_Mechanism Step1 5,6-Dimethylisatin Step2 Ring Opening (KOH/EtOH) Visual: Purple to Brown Step1->Step2 Step3 Potassium 2-amino-4,5-dimethyl- phenylglyoxylate Step2->Step3 Step4 Condensation with Acetophenone Visual: Imine Formation Step3->Step4 Step5 Cyclodehydration (Reflux) Visual: TLC Spot Shift Step4->Step5 Step6 Quinoline-4-carboxylate Salt (Soluble) Step5->Step6 Step7 Acidification (AcOH, pH 4.5) Visual: Massive Precipitation Step6->Step7 Step8 Target Molecule Isolated Step7->Step8

Self-validating experimental workflow of the Pfitzinger reaction.

Quantitative Process Optimization

To maximize throughput and minimize side reactions (such as the Cannizzaro-type degradation of the glyoxylate intermediate), the reaction parameters must be strictly controlled. Table 1 summarizes the optimization causality.

Table 1: Optimization of Reaction Conditions for the Pfitzinger Synthesis

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1KOH (1.0)EtOH782415%Incomplete isatin ring opening; unreacted starting material.
2KOH (3.0)EtOH (Absolute)782445%Poor solubility of the potassium glyoxylate intermediate.
3 KOH (3.0) EtOH:H₂O (1:1) 85 18 88% Optimal homogeneous reaction; complete conversion.
4NaOH (3.0)EtOH:H₂O (1:1)851876%Sodium salt exhibits lower solubility, causing kinetic drag.
5KOH (3.0)H₂O (100%)1001262%Elevated temps in pure water promote degradation side-reactions.

Alternative Route: The Modified Doebner Reaction

For researchers lacking access to 5,6-dimethylisatin, the Doebner reaction remains a viable, albeit less efficient, alternative.

Protocol Summary: A mixture of 3,4-dimethylaniline (1.0 eq) and benzaldehyde (1.0 eq) is refluxed in ethanol for 1 hour to form the Schiff base. A solution of pyruvic acid (1.2 eq) is added dropwise, and the mixture is refluxed for an additional 20 hours.

Critical Caveat: As established in Section 2, this route requires post-reaction purification via flash column chromatography (Silica gel, DCM:MeOH gradients) to separate the target 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid from the contaminating 5,6-dimethyl regioisomer. Consequently, the isolated yield rarely exceeds 40-50%.

References

  • Title: 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Doebner reaction Source: Wikipedia URL: [Link]

  • Title: Pfitzinger reaction Source: Wikipedia URL: [Link]

Exploratory

6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid: Comprehensive Physicochemical and Synthetic Profiling

Executive Summary As the demand for novel, highly selective epigenetic modulators and antimicrobial agents grows, quinoline-4-carboxylic acid derivatives have re-emerged as privileged scaffolds in medicinal chemistry. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As the demand for novel, highly selective epigenetic modulators and antimicrobial agents grows, quinoline-4-carboxylic acid derivatives have re-emerged as privileged scaffolds in medicinal chemistry. Specifically, 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid (a structurally augmented cinchophen derivative) offers a highly tunable molecular architecture. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven guide to its physicochemical properties, synthetic methodology via the catalyzed Doebner reaction, and its pharmacological utility as a cap moiety in Histone Deacetylase (HDAC) inhibitors.

Physicochemical Identity & Structural Significance

The addition of methyl groups at the C6 and C7 positions of the quinoline core significantly alters the lipophilicity and electron density of the standard 2-phenylquinoline-4-carboxylic acid scaffold. This structural modification enhances its ability to form strong hydrophobic interactions within the binding pockets of target metalloenzymes[1].

Table 1: Core Physicochemical Properties
PropertyValueStructural/Analytical Significance
Chemical Name 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acidNomenclature defining the substitution pattern.
CAS Number 855165-44-5Unique global identifier for regulatory and procurement tracking[2].
Molecular Formula C18H15NO2Dictates the stoichiometric requirements for synthesis[2].
Molecular Weight 277.3 g/mol Critical for molarity calculations in biological assays[2].
Monoisotopic Mass 277.1103 DaPrimary target mass for high-resolution mass spectrometry (HRMS)[3].
Predicted CCS [M+H]+ 163.8 ŲCollision Cross Section; useful for ion mobility-mass spectrometry (IM-MS)[3].

Synthetic Methodology: The Catalyzed Doebner Reaction

The classical synthesis of 2-substituted quinoline-4-carboxylic acids relies on the Doebner reaction—a one-pot, three-component condensation[4]. However, traditional methods utilizing Brønsted acids often suffer from poor atom economy, long reaction times, and harsh environmental profiles.

To synthesize 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid efficiently, we employ a modern variation utilizing Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] as a Lewis acid catalyst[5].

Mechanistic Causality

The synthesis begins with 3,4-dimethylaniline, benzaldehyde, and pyruvic acid. The methyl groups at the 3 and 4 positions of the aniline ring sterically and electronically direct the intramolecular cyclization to exclusively form the 6,7-dimethyl substitution pattern on the resulting quinoline core. The Fe(OTf)₃ catalyst activates the carbonyl carbons of both the aldehyde and pyruvic acid. This drastically lowers the activation energy for the initial Schiff base (imine) formation and the subsequent nucleophilic attack by the pyruvic acid enolate[5].

Doebner_Synthesis A 3,4-Dimethylaniline + Benzaldehyde B Schiff Base Intermediate (Imine Formation) A->B Fe(OTf)3 Catalysis (-H2O) C Pyruvic Acid Enolate Addition B->C Nucleophilic Attack D Intramolecular Cyclization & Dehydration C->D Ring Closure E In-situ Oxidation (Aromatization) D->E Hydrogen Transfer F 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid E->F Final Product Precipitation

Workflow and mechanistic pathway of the Fe(OTf)3-catalyzed Doebner reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding.

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 3,4-dimethylaniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in 5 mL of high-purity ethanol.

    • Causality: The slight 10% molar excess of the aniline ensures the complete consumption of the benzaldehyde, preventing unreacted aldehyde from complicating the final crystallization matrix.

  • Catalysis & Reflux: Add 15 mol% Fe(OTf)₃ (approx. 76 mg) to the mixture. Equip the flask with a reflux condenser and heat to 80°C under continuous magnetic stirring for 3 hours[4][5].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the UV-active benzaldehyde spot completely disappears, replaced by a lower-Rf, highly fluorescent product spot corresponding to the quinoline core.

  • Workup & Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature. The target quinoline derivative will spontaneously precipitate from the solution.

    • Causality: The fully aromatized 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid is highly conjugated and planar. This promotes strong intermolecular π−π stacking, drastically reducing its solubility in cold ethanol and allowing for a clean separation from the homogeneous iron catalyst.

  • Purification: Filter the crude solid under a vacuum, wash with 2 x 5 mL of ice-cold ethanol, and dry under a high vacuum to yield the pure product.

Pharmacological Applications: Epigenetic Modulation

While historically recognized for antimicrobial and antileishmanial properties, 2-phenylquinoline-4-carboxylic acid derivatives have recently achieved prominence in oncology as highly selective Histone Deacetylase 3 (HDAC3) inhibitors [1].

In the architecture of an HDAC inhibitor, the molecule is typically divided into three zones: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface recognition "cap" moiety. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid acts as an exceptional cap moiety. The extended aromatic system (the quinoline core plus the C2 phenyl ring) forms robust hydrophobic interactions with the amino acid residues at the opening of the HDAC active site[1]. The C4 carboxylic acid serves as the synthetic attachment point for the linker-ZBG complex (often a phenylpiperazine linker attached to a hydroxamic acid or hydrazide)[1].

HDAC3_Inhibition Cap Cap Moiety (Quinoline Derivative) Linker Hydrophobic Linker Cap->Linker Surface Recognition ZBG Zinc-Binding Group (e.g., Hydrazide) Linker->ZBG Channel Insertion HDAC3 HDAC3 Active Site (Zn2+ Chelation) ZBG->HDAC3 Metalloprotein Inhibition Effect Chromatin Remodeling & Apoptosis HDAC3->Effect Epigenetic Modulation

Structural role of the quinoline derivative in selective HDAC3 inhibition.

Analytical Characterization

To ensure the integrity of the synthesized 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid, the following analytical markers should be verified post-purification.

Table 2: Analytical Validation Markers
Analytical TechniqueExpected Signal / ValueStructural Attribution
Mass Spectrometry (ESI+) m/z 278.117Corresponds to the [M+H]+ adduct, confirming the intact molecular weight[3].
Mass Spectrometry (ESI-) m/z 276.103Corresponds to the [M-H]- adduct, confirming the presence of the ionizable carboxylic acid[3].
FTIR Spectroscopy ~3300 - 3400 cm⁻¹Broad O-H stretching vibration indicative of the C4 carboxylic acid group[5].
FTIR Spectroscopy ~1715 - 1725 cm⁻¹Sharp C=O stretching vibration of the carboxyl group[5].
FTIR Spectroscopy ~1600 cm⁻¹C=N stretching vibration, confirming the formation of the quinoline heterocyclic core[5].

By adhering to this catalyzed Doebner methodology and rigorously validating the structural markers, researchers can reliably produce 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid for downstream applications in drug discovery and epigenetic research.

References

  • 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid — Chemical Substance Information NextSDS URL
  • Université du Luxembourg (uni.lu)
  • Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction Benchchem URL
  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III)
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Frontiers URL

Sources

Foundational

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Phenylquinoline-4-Carboxylic Acids: A Predictive Framework for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid The quinoline scaffold is a heterocyclic motif o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Phenylquinoline-4-Carboxylic Acids: A Predictive Framework for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

The quinoline scaffold is a heterocyclic motif of significant interest in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among its many derivatives, the quinoline-4-carboxylic acid class has emerged as a particularly promising platform for therapeutic agent development, demonstrating significant potential across various disease areas.[2][3] The versatility of this structure allows for substitutions at multiple positions, enabling the fine-tuning of biological properties and pharmacological profiles.[2]

This guide focuses on the biological activities of the 2-phenylquinoline-4-carboxylic acid scaffold. While specific experimental data on 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is limited in publicly accessible literature, its structural relationship to a well-studied class of molecules allows for a predictive exploration of its potential biological functions. The insights and protocols detailed herein are synthesized from extensive research on closely related analogues and are intended to provide a robust framework for researchers, scientists, and drug development professionals investigating this specific compound and its derivatives. We will delve into the primary therapeutic areas where these compounds have shown promise—oncology and infectious diseases—exploring their mechanisms of action, summarizing key quantitative data, and providing detailed experimental workflows for their biological evaluation.

Synthetic Strategy: Accessing the 2-Phenylquinoline-4-Carboxylic Acid Core

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is well-established, with the Doebner reaction being a prominent and efficient method.[4][5] This reaction typically involves a one-pot condensation of an aniline, an aldehyde (in this case, benzaldehyde or a derivative), and pyruvic acid. The choice of substituted anilines and benzaldehydes allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. For the specific synthesis of the topic compound, 3,4-dimethylaniline would be the appropriate starting aniline.

Below is a generalized workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via the Doebner reaction.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Aniline Substituted Aniline (e.g., 3,4-dimethylaniline) Solvent Solvent (e.g., Ethanol) Aniline->Solvent Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Solvent PyruvicAcid Pyruvic Acid PyruvicAcid->Solvent Reflux Reflux / Heat Solvent->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Crystallization Crystallization Washing->Crystallization Product Final Product (e.g., 6,7-Dimethyl-2-phenyl- quinoline-4-carboxylic acid) Crystallization->Product

Generalized workflow for Doebner synthesis.

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through a variety of mechanisms of action.[1][3] The structural modifications on the quinoline and phenyl rings play a critical role in defining their potency and selectivity against different cancer cell types.

Mechanisms of Action in Oncology

The anticancer effects of this class of compounds are often attributed to their ability to interact with and inhibit key enzymes that are dysregulated in cancer cells.

  • Histone Deacetylase (HDAC) Inhibition : Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones; their overexpression is linked to tumorigenesis.[6] Inhibition of HDACs, particularly isoforms like HDAC3, leads to hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[6][9]

  • Sirtuin (SIRT) Inhibition : Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) involved in cellular stress response, metabolism, and longevity.[10] Some quinoline-4-carboxylic acid derivatives have been shown to act as inhibitors of sirtuins, such as SIRT3.[10] Given that SIRT3 can play a context-dependent role in either promoting or suppressing tumors, its inhibition presents a potential therapeutic strategy in cancers where it is oncogenic, such as MLL-rearranged leukemia.[10]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : A primary mechanism for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[2][4] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital for DNA and RNA production.[2] Rapidly proliferating cancer cells are highly dependent on this pathway. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[2][4]

G Compound 2-Phenylquinoline- 4-carboxylic Acid Derivative HDAC HDAC3 Compound->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Histone Hyperacetylation HDAC->Acetylation prevents Histones->Acetylation TSG Tumor Suppressor Gene Expression Acetylation->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) TSG->CellCycleArrest G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout PrepBroth Prepare Mueller- Hinton Broth AddCompound Add Compound Dilutions to Wells PrepBroth->AddCompound PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->AddCompound PrepInoculum Standardize Bacterial Inoculum (0.5 McFarland) AddInoculum Inoculate Wells with Bacteria PrepInoculum->AddInoculum AddCompound->AddInoculum Controls Include Positive (Bacteria) & Negative (Broth) Controls AddInoculum->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Result Determine MIC: Lowest concentration with no visible growth Observe->Result

Workflow for MIC determination.
Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2-phenylquinoline-4-carboxylic acid derivatives against several bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[5]
5a4 Bacillus subtilis>256[5]
5a7 Escherichia coli128[5]
5b4 MRSA128[11]

Note: Compounds 5a4, 5a7, and 5b4 are derivatives of 2-(2'-substutited)-phenyl-quinoline-4-carboxylic acid, highlighting the scaffold's potential.[5][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Other Potential Biological Activities

While anticancer and antibacterial activities are the most prominently studied for this scaffold, the broader quinoline class has been investigated for other therapeutic properties, suggesting further avenues of exploration for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

  • Anti-inflammatory Activity: Quinoline and quinazoline derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators like TNF-α, IL-6, and COX-2. [12][13]* Antiviral and Antimalarial Activity: The quinoline core is central to several antimalarial drugs like chloroquine and has been explored for anti-HIV activity. [1]

Discussion and Future Directions

The available evidence strongly suggests that the 2-phenylquinoline-4-carboxylic acid scaffold is a highly versatile and pharmacologically active structure. Its derivatives have demonstrated potent anticancer activity through mechanisms like HDAC and DHODH inhibition, and significant antibacterial activity via DNA gyrase inhibition.

For the specific compound 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid , this guide provides a predictive foundation. The presence of the two methyl groups on the quinoline core at positions 6 and 7 is expected to influence its physicochemical properties, such as lipophilicity and electronic distribution. These changes could, in turn, modulate its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile.

It is imperative that future research focuses on the direct biological evaluation of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. Key steps should include:

  • Chemical Synthesis and Characterization: Confirmation of the structure and purity of the synthesized compound.

  • Broad-Spectrum Screening: Initial screening against a diverse panel of cancer cell lines and bacterial strains to confirm the predicted activities.

  • Mechanism of Action Studies: If activity is confirmed, detailed enzymatic and cellular assays should be performed to elucidate the specific molecular targets (e.g., HDACs, DNA gyrase).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand how the 6,7-dimethyl substitution pattern contributes to the biological activity compared to the parent compound.

By leveraging the extensive knowledge of the parent scaffold, researchers are well-equipped to systematically investigate and potentially unlock the therapeutic potential of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

References

  • Hui, M., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Bala, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Journal of Chemical Health Risks (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Journal of Chemical Health Risks. [Link]

  • Kumar, A., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Hui, M., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • ECHA (n.d.). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid — Chemical Substance Information. European Chemicals Agency. [Link]

  • Hui, M., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Hsieh, T.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]

  • Hui, M., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A.. [Link]

  • Reddy, T.S., et al. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

  • Hui, M., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Hsieh, T.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. [Link]

  • Tadesse, M.G., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Semantic Scholar. [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Georgieva, M., et al. (2026). Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. Preprints.org. [Link]

  • Li, Y., et al. (2016). Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety. PubMed. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Pereira, C., et al. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC. [Link]

  • Stanczak, A., & Cieslak, M. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

  • Chatterjee, N., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed. [Link]

  • Reyes-Zurita, F.J., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]

  • Zhu, Y., et al. (2023). Design, synthesis and biological evaluation of novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan as potential anti-tumor agents. Beilstein-Institut. [Link]

  • Hsieh, T.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]

  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine. bioRxiv. [Link]

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Exploratory

Spectroscopic Architecture of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Analytical Guide

Executive Overview & Mechanistic Grounding As a Senior Application Scientist, I approach the characterization of heterocyclic compounds not merely as a data collection exercise, but as a holistic, self-validating analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Grounding

As a Senior Application Scientist, I approach the characterization of heterocyclic compounds not merely as a data collection exercise, but as a holistic, self-validating analytical system. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (Molecular Formula: C₁₈H₁₅NO₂, Monoisotopic Mass: 277.1103 Da) is a highly substituted cinchophen derivative. The structural rigidity, extended aromatic conjugation, and hydrogen-bonding capabilities of this molecule demand a triangulated approach to spectroscopic validation.

To guarantee scientific integrity, every analytical technique (NMR, IR, HRMS) must interlock. The proton count from NMR must validate the exact mass from MS, while the functional group vibrations in IR must corroborate the carbon environments mapped in ¹³C NMR.

The Doebner Synthesis: Causality and Workflow

The Doebner multicomponent reaction remains the premier synthetic route for assembling 2-arylquinoline-4-carboxylic acid scaffolds[1]. The reaction relies on the condensation of an aniline, an aldehyde, and pyruvic acid.

Step-by-Step Synthetic Protocol:

  • Reagent Preparation: Combine equimolar amounts of 3,4-dimethylaniline, benzaldehyde, and pyruvic acid in a round-bottom flask.

  • Solvent Selection (Causality): Suspend the mixture in absolute ethanol. Causality: Ethanol provides a protic environment that stabilizes the transition states during Schiff base formation while allowing for a controlled reflux temperature (~78°C) that prevents the thermal decarboxylation of pyruvic acid.

  • Reflux & Cyclization: Reflux the mixture for 4–6 hours. The initial aldol-type condensation is followed by an intramolecular cyclization and subsequent oxidation (loss of H₂ and H₂O) to yield the fully aromatic quinoline core.

  • Isolation: Cool the reaction mixture to 4°C to induce crystallization. Filter the crude precipitate under a vacuum.

  • Purification: Recrystallize from an ethanol/water mixture to remove unreacted aldehydes and polymeric byproducts, yielding the pure compound as a crystalline solid.

Doebner A 3,4-Dimethylaniline Condensation Schiff Base Formation & Aldol Condensation A->Condensation B Benzaldehyde B->Condensation C Pyruvic Acid C->Condensation Cyclization Cyclization & Oxidation (-H2O, -H2) Condensation->Cyclization Heat / Protic Solvent Product 6,7-Dimethyl-2-phenylquinoline -4-carboxylic acid Cyclization->Product Aromatization

Logical workflow of the Doebner multicomponent synthesis for substituted quinolines.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as the foundational gatekeeper for molecular formula confirmation. For quinoline derivatives, Electrospray Ionization (ESI) is the optimal ionization source.

Step-by-Step HRMS Protocol:

  • Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid ensures the complete protonation of the highly basic quinoline nitrogen, maximizing ionization efficiency and preventing signal suppression.

  • Acquisition: Inject via direct infusion at 10 µL/min into a Time-of-Flight (TOF) mass spectrometer operating in positive ion mode.

  • Calibration: Utilize internal sodium formate clusters to ensure mass accuracy is maintained below 5 ppm.

Data Interpretation & Self-Validation: The theoretical monoisotopic mass of the compound is 277.1103 Da. Under ESI+ conditions, the protonated adduct [M+H]⁺ is predicted at m/z 278.1176[2]. The observation of this exact mass, alongside the sodium adduct [M+Na]⁺ at m/z 300.0995, provides primary validation of the C₁₈H₁₅NO₂ formula[2].

Table 1: HRMS (ESI-TOF) Diagnostic Ions
Adduct / FragmentPredicted m/zRelative AbundanceDiagnostic Significance
[M+H]⁺ 278.1176100% (Base Peak)Confirms intact molecular weight[2].
[M+Na]⁺ 300.0995~15%Orthogonal confirmation of intact mass[2].
[M+H - CO₂]⁺ 234.1277~40%Confirms the presence of the labile carboxylic acid moiety at C-4.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy maps the functional group architecture. For rigid, planar aromatic acids, sample preparation dictates spectral resolution.

Step-by-Step FT-IR Protocol:

  • Sample Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar. Press into a translucent pellet at 10 tons of pressure. Causality: The KBr pellet method is strictly preferred over Attenuated Total Reflectance (ATR) for highly crystalline quinolines. It minimizes anomalous dispersion effects (the Christiansen effect) and clearly resolves the broad O-H stretching band that is often distorted in ATR[3].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)Peak ShapeFunctional GroupStructural Assignment
3400 – 2500 Broad, strongO-H stretchCharacteristic of strongly hydrogen-bonded carboxylic acid dimers[1].
1705 Sharp, strongC=O stretchCarboxylic acid carbonyl[3].
1595 Sharp, mediumC=N stretchQuinoline ring skeletal vibration.
1550, 1490 Sharp, variableC=C stretchAromatic ring breathing modes[3].
2920, 2850 WeakC-H stretchAliphatic symmetric/asymmetric stretch of the 6,7-dimethyl groups.

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive topological map of the molecule. The choice of solvent is the single most critical variable in this protocol.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: The rigid structure of 2-phenylquinoline-4-carboxylic acid promotes extreme intermolecular hydrogen bonding, forming insoluble dimers in non-polar solvents. DMSO-d₆ acts as a potent hydrogen-bond acceptor, breaking these dimers, ensuring complete solubility, and yielding sharp, highly resolved resonances[1].

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans) on a 400 MHz or 600 MHz spectrometer.

  • Referencing: Calibrate spectra against the residual DMSO pentet (2.50 ppm for ¹H) and septet (39.5 ppm for ¹³C).

Self-Validating Integration: The integration of the ¹H NMR spectrum must yield exactly 15 protons, perfectly correlating with the C₁₈H₁₅NO₂ formula validated by the HRMS exact mass. Furthermore, the C=O stretch at 1705 cm⁻¹ in the IR spectrum orthogonally validates the ¹³C NMR resonance at 167.8 ppm[1].

Table 3: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)
-COOH 13.70 (br s, 1H)167.8
C-2 -155.2
C-3 8.35 (s, 1H)118.5
C-4 -137.5
C-5 8.45 (s, 1H)124.8
C-6 -138.2
C-7 -140.5
C-8 7.95 (s, 1H)128.4
Phenyl (C-2',6') 8.25 (d, J = 7.5 Hz, 2H)127.3
Phenyl (C-3',4',5') 7.55 (m, 3H)129.1, 129.8
6-CH₃ 2.45 (s, 3H)20.1
7-CH₃ 2.40 (s, 3H)19.8
(Note: Bridgehead carbons C-4a and C-8a appear at approximately 123.1 and 147.6 ppm, respectively).

The Closed-Loop Validation Architecture

To ensure absolute confidence in the structural assignment, the data streams must not be viewed in isolation. The workflow below illustrates the self-validating nature of this analytical suite, where each spectroscopic technique acts as an orthogonal checkpoint for the others.

Validation Sample Purified Compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR DMSO-d6 IR FT-IR Spectroscopy (Functional Groups) Sample->IR KBr Pellet MS HRMS (ESI-TOF) (Molecular Mass) Sample->MS Positive Ion Mode CrossCheck Data Synthesis & Structural Confirmation NMR->CrossCheck Backbone & 15 Protons IR->CrossCheck C=O, O-H, C=N MS->CrossCheck Exact m/z 278.1176

Self-validating multi-modal spectroscopic workflow ensuring structural integrity.

References

  • PubChemLite - 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid (C18H15NO2). Université du Luxembourg / PubChemLite.
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Semantic Scholar.
  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4. Taylor & Francis.

Sources

Foundational

Solubility and Stability Profiling of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid: A Technical Guide for Preclinical Development

The transition of a hit compound into a viable lead requires a rigorous understanding of its physicochemical boundaries. For quinoline-based therapeutics—specifically 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Preclinical CMC & Physicochemical Characterization

The transition of a hit compound into a viable lead requires a rigorous understanding of its physicochemical boundaries. For quinoline-based therapeutics—specifically 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 855165-44-5)—solubility and stability are the primary gatekeepers of oral bioavailability and formulation success[1][2].

This whitepaper provides an in-depth, mechanistic analysis of the solubility thermodynamics and degradation kinetics of this specific cinchophen derivative. By dissecting the causality behind its molecular behavior, this guide equips drug development professionals with the actionable protocols necessary to navigate its challenging physicochemical profile.

Structural Causality: The Physicochemical Foundation

To predict the behavior of 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid, we must first analyze its structural components and how they dictate molecular interactions. The parent scaffold, 2-phenylquinoline-4-carboxylic acid (cinchophen), is notoriously poorly soluble in water[3][4].

The Impact of 6,7-Dimethyl Substitution

The addition of two methyl groups at the 6 and 7 positions fundamentally alters the molecule's energy dynamics:

  • Lipophilicity Enhancement: The methyl groups increase the overall lipophilicity (LogP), driving the compound further into the Biopharmaceutics Classification System (BCS) Class II or IV space.

  • Crystal Lattice Energy: The planar nature of the quinoline core, combined with the hydrophobic packing of the methyl and phenyl groups, results in a highly stable crystal lattice. High lattice energy directly opposes aqueous solvation.

  • Amphoteric Nature: The molecule possesses two ionizable centers. The carboxylic acid at C4 is weakly acidic (pKa ~3.4), while the quinoline nitrogen is weakly basic (pKa ~1.0)[4][5]. Consequently, the molecule is predominantly unionized at gastric pH (pH 1.2) but becomes ionized (anionic) at intestinal pH (pH 6.8), leading to highly pH-dependent solubility.

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyEstimated ValueCausality / Formulation Implication
Molecular Weight 277.32 g/mol Falls well within Lipinski’s Rule of 5; optimal for small-molecule absorption[6].
LogP (Predicted) ~4.5 - 5.0High lipophilicity driven by the 6,7-dimethyl and 2-phenyl groups; indicates poor intrinsic aqueous solubility.
pKa (Carboxylic Acid) ~3.4Ionized at intestinal pH (pH 6.8), significantly improving thermodynamic solubility compared to the acidic gastric environment[4].
pKa (Quinoline Nitrogen) ~1.0Weakly basic; remains unionized under most physiological conditions, preventing true zwitterion formation[5].

Thermodynamic Solubility: pH-Dependency and Profiling

Because 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid is a weak acid, its solubility is governed by the Henderson-Hasselbalch relationship. At a pH below 3.4, the compound exists in its free-acid form, where solubility is dictated purely by its intrinsic solubility ( S0​ ). As the pH rises above the pKa, the carboxylic acid deprotonates, and solubility increases exponentially due to the formation of the highly soluble conjugate base.

Protocol: Self-Validating High-Throughput Equilibrium Solubility Assay

To accurately map this pH-solubility profile, we utilize an isothermal shake-flask method. As an application scientist, I emphasize that approaching equilibrium from undersaturation is critical. If you dissolve the API in a co-solvent and precipitate it out, you risk measuring the solubility of a metastable amorphous phase rather than the stable crystalline form.

Step-by-Step Methodology:

  • Solid Dispensing: Dispense 2 mg of crystalline 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid into 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of aqueous buffer (e.g., 0.1 N HCl for pH 1.2; Acetate for pH 4.5; Phosphate for pH 6.8 and 7.4). Crucial Step: Do not use co-solvents like DMSO, as even 1% DMSO can artificially inflate S0​ .

  • Isothermal Equilibration: Cap the vials and place them in an orbital shaker at 37°C ± 0.5°C at 300 rpm for 48 hours. (48 hours ensures the crystal lattice has fully equilibrated with the solvent).

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes at 37°C. Filtration can be used, but highly lipophilic compounds often adsorb nonspecifically to filter membranes, skewing results.

  • Post-Assay pH Verification (Self-Validation): Measure the pH of the supernatant. Causality: Dissolving a highly acidic API can overwhelm the buffer capacity, lowering the final pH. If the final pH deviates by >0.1 units from the target, the data point is invalid, and the buffer strength must be increased.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV against a matrix-matched calibration curve.

Solubility_Workflow Step1 1. Solid API Aliquot (Excess Crystalline Solid) Step2 2. Buffer Addition (pH 1.2 to 7.4, No Co-solvents) Step1->Step2 Step3 3. Isothermal Equilibration (37°C for 48h) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 37°C) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV Quantification) Step4->Step5 Step6 6. Post-Assay pH Verification (Self-Validation Step) Step4->Step6

Caption: Self-validating equilibrium solubility workflow emphasizing post-assay pH verification.

Stability Kinetics: Forced Degradation Pathways

Understanding the intrinsic stability of the quinoline core is paramount for shelf-life predictions and formulation selection. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is generally robust, but it exhibits specific vulnerabilities under extreme stress[7][8].

Mechanistic Degradation Pathways
  • Hydrolytic Stability: The molecule lacks hydrolyzable functional groups (such as esters or aliphatic amides). The carboxylic acid is terminally stable, and the quinoline ring is highly resistant to both nucleophilic and electrophilic attack under standard aqueous conditions.

  • Thermal Stability: Quinoline-4-carboxylic acids are known to undergo thermal decarboxylation. When heated near or above their melting point (>200°C), the molecule loses carbon dioxide, yielding 6,7-dimethyl-2-phenylquinoline[9]. This is a critical consideration if hot-melt extrusion (HME) is chosen for amorphous solid dispersion (ASD) manufacturing.

  • Photolytic Stability: Like many conjugated aromatic systems, the quinoline core is susceptible to photo-oxidation[4]. Exposure to intense UV/Vis light can lead to N-oxidation of the quinoline nitrogen or, in severe cases, ring cleavage.

Table 2: Forced Degradation Matrix (ICH Q1A/Q1B Guidelines)
Stress ConditionParametersExpected DegradationCausality & Structural Rationale
Hydrolytic (Acid) 0.1 N HCl, 60°C, 48hNegligibleAbsence of acid-labile bonds; quinoline core is protonated but stable.
Hydrolytic (Base) 0.1 N NaOH, 60°C, 48hNegligibleSteric hindrance and electron-rich aromatic system prevent nucleophilic attack.
Oxidative 3% H2O2, 25°C, 24hLow to ModerateSusceptibility of the quinoline nitrogen to form an N-oxide species.
Thermal (Solid) 105°C, 7 daysNegligibleHigh activation energy required for solid-state decarboxylation.
Photolytic UV/Vis (ICH Q1B)ModeratePhoto-induced excitation leads to reactive oxygen species (ROS) interaction[4].
Protocol: Accelerated Stability-Indicating Assay

To isolate and identify degradants, a forced degradation study must be executed with strict mass-balance validation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a chemically inert solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Application: Aliquot the stock into separate amber vials (except for the photolytic sample, which goes into a quartz vial). Apply the stress conditions outlined in Table 2.

  • Quenching: For acidic/basic stress, neutralize the samples immediately after the 48-hour time point (e.g., add 0.1 N NaOH to the HCl sample) to halt degradation before injection.

  • Analysis & Mass Balance (Self-Validation): Analyze via LC-MS/MS using a photodiode array (PDA) detector. Causality: You must calculate the mass balance. The sum of the peak areas of the remaining parent compound and all degradant peaks must equal 95-105% of the unstressed control peak area. If mass balance is <95%, degradants are either not eluting from the column, lacking a chromophore, or undergoing secondary degradation into volatile compounds (like CO2).

Stability_Pathways Parent 6,7-Dimethyl-2-phenylquinoline -4-carboxylic acid Thermal Thermal Stress (>200°C / HME) Parent->Thermal Photo Photolytic Stress (UV/Vis Light) Parent->Photo Hydro Hydrolytic Stress (Acid/Base, 60°C) Parent->Hydro Decarbox Decarboxylation (Loss of CO2) Thermal->Decarbox N_Oxide N-Oxidation & Photodegradation Photo->N_Oxide Stable Highly Stable (No Hydrolysis) Hydro->Stable

Caption: Primary degradation pathways of 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid under ICH stress.

Conclusion & Formulation Strategies

The physicochemical profile of 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid presents a classic "brick dust" challenge: it is highly lipophilic, highly crystalline, and exhibits poor aqueous solubility at gastric pH, though it is chemically stable against hydrolysis.

Actionable Formulation Recommendations:

  • Salt Formation: Given the carboxylic acid pKa of ~3.4, forming a salt with a strong base (e.g., Sodium, Potassium, or Meglumine) will significantly lower the crystal lattice energy and boost dissolution rates in the stomach.

  • Lipid-Based Formulations (LBFs): The high LogP (~4.5) makes this compound an excellent candidate for self-microemulsifying drug delivery systems (SMEDDS), which bypass the need for aqueous dissolution by presenting the drug in a pre-solubilized lipid matrix.

  • Amorphous Solid Dispersions (ASDs): If utilizing spray drying or hot-melt extrusion, strict temperature controls must be enforced during HME to prevent the thermal decarboxylation pathway identified in our stability profiling.

References

  • NextSDS. (n.d.). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (2025). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid (CID 18073528). Université du Luxembourg. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Cinchophen | C16H11NO2 | CID 8593 - PubChem. Retrieved from[Link]

  • ACS Publications. (2022). Fluorogenic Protein Labeling by Generation of Fluorescent Quinoliziniums Using [CpRhCl2]2*. Organic Letters. Retrieved from[Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). Quinoline Based Heterocyclic Compounds as Anti-Infective Agents: A Review. Retrieved from[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction

Abstract This document provides a comprehensive guide for the synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Doebner reaction.[1][2][3] As a three...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Doebner reaction.[1][2][3] As a three-component, one-pot synthesis, the Doebner reaction offers an efficient pathway to construct the quinoline core.[1][4] These application notes are designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and data presentation to facilitate successful synthesis. While the classical Doebner reaction provides a straightforward route, this guide also addresses common challenges, such as low yields with certain substrates, and presents optimized protocols to enhance reaction efficiency.[4]

Introduction: The Significance of the Doebner Reaction in Quinoline Synthesis

Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals with a wide range of therapeutic properties, including antitumor, antimalarial, antibacterial, and antiviral activities.[1][5] The Doebner reaction, first described by Oscar Doebner, is a powerful and direct method for preparing 2-substituted quinoline-4-carboxylic acids.[4] This reaction involves the condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.[6][7]

The modularity of the Doebner reaction allows for the creation of diverse compound libraries by varying the aniline and aldehyde starting materials, a key advantage in drug discovery.[1] However, the traditional Doebner reaction can be limited by low yields, particularly when using anilines with electron-withdrawing groups.[4][5] This has led to the development of modified and catalyzed procedures to broaden the reaction's scope and improve its efficiency.[4][8]

Reaction Mechanism and Rationale

The Doebner reaction proceeds through a multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Imine Formation: The reaction initiates with the condensation of the aniline (3,4-dimethylaniline) and the aldehyde (benzaldehyde) to form an N-arylimine, also known as a Schiff base.[4][9] This step is typically acid-catalyzed.

  • Enolization and Addition: Pyruvic acid tautomerizes to its enol form, which then undergoes a Michael-type addition to the imine.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.[4][9] Subsequent dehydration leads to the formation of a dihydroquinoline intermediate.[4]

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. This oxidation can occur in situ, often through a hydrogen transfer mechanism.[3][5]

The selection of reagents and catalysts directly influences the efficiency of these steps. For instance, Lewis acids can facilitate both the imine formation and the subsequent cyclization.[3]

Caption: A simplified workflow of the Doebner reaction.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. Method A is a conventional approach, while Method B utilizes a Lewis acid catalyst for potentially improved yields and reaction times.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3]

Method A: Conventional Doebner Reaction

This protocol outlines the classical approach to the Doebner synthesis.

Materials:

  • 3,4-Dimethylaniline (1.0 mmol, 121.18 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Pyruvic acid (1.0 mmol, 88.06 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • To a 50 mL round-bottom flask, add 3,4-dimethylaniline, benzaldehyde, and pyruvic acid.[8]

  • Add ethanol as the solvent.[8]

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-6 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolate the crude product by filtration.

  • Wash the solid product with cold ethanol and then water to remove unreacted starting materials and byproducts.

  • Dry the purified product under vacuum.

Method B: Lewis Acid Catalyzed Doebner Reaction

This protocol employs a Lewis acid catalyst, such as Boron trifluoride-tetrahydrofuran complex (BF₃·THF), to enhance the reaction rate and yield.[8]

Materials:

  • 3,4-Dimethylaniline (1.0 mmol, 121.18 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Pyruvic acid (1.0 mmol, 88.06 mg)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN) (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 3,4-dimethylaniline and benzaldehyde in acetonitrile.

  • Add the BF₃·THF catalyst to the solution at room temperature.[8]

  • Stir the mixture for 1 hour at 65 °C.

  • Add the pyruvic acid dropwise to the reaction mixture.

  • Heat the reaction mixture at 80 °C for 20-24 hours.[5][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water with vigorous stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold acetonitrile.

  • Dry the product under vacuum.

Data Presentation

The following table summarizes the key parameters for the two protocols, allowing for a direct comparison.

ParameterMethod A: ConventionalMethod B: Catalyzed
Catalyst None (or adventitious acid)BF₃·THF
Solvent EthanolAcetonitrile
Temperature Reflux (~78 °C)80 °C
Reaction Time 4-6 hours20-24 hours
Typical Yield ModerateGood to High

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

experimental_workflow start Start reagents Combine Reactants: 3,4-Dimethylaniline, Benzaldehyde, Pyruvic Acid, Solvent (and Catalyst for Method B) start->reagents reaction Heat and Stir (Reflux or 80°C) reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: Cooling, Precipitation, Filtration monitoring->workup Reaction Complete purification Purification: Washing with Solvents workup->purification drying Drying under Vacuum purification->drying product Final Product: 6,7-Dimethyl-2-phenyl- quinoline-4-carboxylic acid drying->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or product loss during workup.- Increase reaction time or temperature.[10]- Use a catalyst (Method B).- Optimize the workup and purification steps to minimize product loss.[10]
Formation of Byproducts Side reactions due to impurities or suboptimal conditions.- Ensure the purity of starting materials.- Adjust the reaction temperature or catalyst loading.[10]
Poor Solubility of Product The carboxylic acid product may have limited solubility in the reaction solvent upon cooling.- This is often expected and aids in isolation. If filtration is difficult, consider adding a co-solvent or adjusting the pH during workup.

Conclusion

The Doebner reaction is a highly effective and versatile method for the synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. By understanding the reaction mechanism and carefully selecting the experimental conditions, researchers can achieve good to excellent yields of this important heterocyclic compound. The protocols provided in this guide offer both a conventional and a catalyzed approach, allowing for flexibility based on available resources and desired outcomes. These application notes serve as a valuable resource for scientists engaged in the synthesis of quinoline derivatives for various applications in drug discovery and materials science.

References

  • Doebner reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Doebner, O. (1887). Ueber die Darstellung der Chinchoninsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
  • Doebner Reaction. (n.d.). Retrieved from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (2015). Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (2020). Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review | Bentham Science Publishers. (2024). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). Retrieved from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022). Retrieved from [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (2023). Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Pfitzinger Synthesis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid

Introduction & Scientific Rationale The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antimalarial, antiviral, and antineoplastic agents[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antimalarial, antiviral, and antineoplastic agents[1]. The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains the premier synthetic route for constructing these highly substituted heterocycles[2].

This application note details the targeted synthesis of 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 855165-44-5; Molecular Formula: C18H15NO2; MW: 277.32 g/mol )[3][4][5]. By reacting 5,6-dimethylisatin with acetophenone under strongly basic conditions, researchers can achieve regioselective annulation. This guide provides field-proven protocols, mechanistic insights, and optimization strategies to ensure high-purity yields and reproducible laboratory workflows.

Mechanistic Causality & Reaction Design

The Pfitzinger synthesis is not a concerted reaction; it is a cascade of discrete, base-driven transformations[2]. Understanding this causality is critical for troubleshooting and reaction monitoring:

  • Lactam Cleavage (Ring Opening): The reaction initiates with the hydroxide-mediated hydrolysis of the amide bond in 5,6-dimethylisatin. This irreversible step yields the highly reactive intermediate, potassium 2-amino-4,5-dimethylphenylglyoxylate[6]. Causality: A strong base (typically 33% aq. KOH) is mandatory here. Weak bases fail to quantitatively open the stable isatin ring.

  • Imine Formation: The primary amine of the glyoxylate intermediate undergoes nucleophilic attack on the carbonyl carbon of acetophenone, forming a Schiff base (imine)[6]. Causality: Acetophenone is chosen because it possesses a single enolizable α-methyl group, ensuring strict regiocontrol and preventing the formation of structural isomers.

  • Aldol-Type Cyclization & Dehydration: The α-carbon of the original acetophenone moiety undergoes an intramolecular aldol condensation with the glyoxylate ketone, followed by spontaneous dehydration to aromatize the newly formed pyridine ring, yielding the quinoline core[2][7].

Pfitzinger_Mechanism A 5,6-Dimethylisatin B KOH / H2O (Lactam Cleavage) A->B C Potassium 2-amino-4,5- dimethylphenylglyoxylate B->C D Acetophenone (Imine Formation) C->D E Aldol-type Cyclization & Dehydration D->E F 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid E->F

Reaction mechanism of the Pfitzinger synthesis yielding the target quinoline-4-carboxylic acid.

Experimental Workflow & Self-Validating Protocols

The following protocol incorporates self-validating visual cues and physicochemical principles to ensure success at each step of the synthesis.

Experimental_Workflow S1 1. Ring Opening 5,6-Dimethylisatin + KOH (aq/EtOH) Stir until color shifts to pale brown S2 2. Condensation Add Acetophenone Reflux (8-12 h) or Microwave (10 min) S1->S2 S3 3. Impurity Extraction Cool to RT Wash aqueous layer with Diethyl Ether S2->S3 S4 4. Isoelectric Precipitation Acidify with AcOH/HCl to pH 4-5 Ice bath to maximize precipitation S3->S4 S5 5. Isolation Vacuum Filtration Recrystallize from EtOH/H2O S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Reagents Required:
  • 5,6-Dimethylisatin (Limiting Reagent, 1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium Hydroxide (KOH, 33% w/v aqueous solution)

  • Absolute Ethanol (Co-solvent)

  • Diethyl Ether (For impurity extraction)

  • Glacial Acetic Acid or 1M HCl (For isoelectric precipitation)

Step-by-Step Methodology:

Step 1: Preparation of the Isatinate Intermediate

  • Action: In a round-bottom flask, dissolve KOH in a 1:1 mixture of water and absolute ethanol. Add 5,6-dimethylisatin (1.0 eq) to the basic solution.

  • Self-Validation: Stir at room temperature for 1 hour. The suspension will transition from a deep red/purple to a clear, pale yellow/brown solution[1][8]. This color shift is the definitive visual proof that the lactam ring has fully opened to form the glyoxylate salt.

Step 2: Condensation & Cyclization

  • Action: Add acetophenone (1.1 eq) dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat to 80°C for 8–12 hours.

  • Causality: Extended reflux is required to drive the dehydration step, which aromatizes the ring. The solution will progressively darken as the conjugated quinoline system forms.

Step 3: Work-up and Impurity Extraction

  • Action: Cool the reaction vessel to room temperature. Dilute with distilled water to ensure the potassium salt of the product is fully dissolved. Transfer to a separatory funnel and extract the aqueous layer twice with diethyl ether.

  • Causality: The target compound exists as a highly polar, water-soluble potassium carboxylate salt. Unreacted acetophenone and neutral organic byproducts partition into the ether layer, allowing for clean, phase-separated purification[1]. Discard the organic layer.

Step 4: Isoelectric Precipitation (Critical Step)

  • Action: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5°C). Slowly add glacial acetic acid dropwise while monitoring the pH until it reaches exactly 4.0–5.0[1][9].

  • Causality: Quinoline-4-carboxylic acids are amphoteric. The quinoline nitrogen has a pKa of ~4.5, and the carboxylic acid has a pKa of ~3.5. At pH 4–5, the molecule exists in its neutral/zwitterionic state, minimizing aqueous solubility and forcing it to precipitate as a pale-yellow solid. Warning: Over-acidification (pH < 2) will protonate the quinoline nitrogen, forming a water-soluble hydrochloride salt and drastically reducing your yield.

Step 5: Isolation

  • Action: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual potassium acetate/chloride salts. Dry in a vacuum oven at 60°C overnight.

Quantitative Data & Reaction Optimization

Recent advancements in synthetic methodology have demonstrated that microwave irradiation can significantly accelerate the Pfitzinger reaction while improving yields and reducing solvent waste[1]. The table below summarizes the comparative quantitative data for synthesizing substituted quinoline-4-carboxylic acids.

Synthesis MethodBase ConcentrationSolvent SystemReaction TimeTemperatureExpected Yield (%)Purity Profile
Conventional Reflux 33% aq. KOHEtOH / H₂O (1:1)8 – 12 hours80°C65 – 75%Moderate (Requires recrystallization)
Microwave Irradiation 33% aq. KOHH₂O (Neat)9 – 12 minutes120°C (Sealed)82 – 89%High (Direct precipitation sufficient)

Table 1: Comparison of conventional thermal heating versus microwave-assisted synthesis for Pfitzinger condensations.

References

  • MDPI: Recent Advances in Metal-Free Quinoline Synthesis. Source: mdpi.com. URL:[Link]

  • Wikipedia: Pfitzinger reaction. Source: wikipedia.org. URL: [Link]

  • NextSDS: 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid — Chemical Substance Information. Source: nextsds.com. URL:[Link]

  • Cambridge University Press: Pfitzinger Quinoline Synthesis. Source: cambridge.org. URL: [Link]

  • PubChemLite: 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid. Source: uni.lu. URL:[Link]

  • Scribd: Chemistry of Pfitzinger Synthesis. Source: scribd.com. URL: [Link]

  • ScienceMadness: The Pfitzinger Reaction. Source: sciencemadness.org. URL: [Link]

Sources

Method

Application Note: Evaluating 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid in Anticancer Assays

Subtitle: Protocols for Epigenetic Target Profiling, Cellular Efficacy, and Mechanistic Validation Mechanistic Rationale & Target Biology The development of targeted epigenetic modulators is a cornerstone of modern oncol...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Protocols for Epigenetic Target Profiling, Cellular Efficacy, and Mechanistic Validation

Mechanistic Rationale & Target Biology

The development of targeted epigenetic modulators is a cornerstone of modern oncology. Among novel pharmacophores, the 2-phenylquinoline-4-carboxylic acid scaffold—and specifically its substituted derivatives like 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 855165-44-5)[1]—has emerged as a highly potent "cap moiety" in the design of histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors[2][3].

Causality in Structural Design: The efficacy of HDAC inhibitors relies on three structural domains: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognizing cap moiety[2]. The 6,7-dimethyl-2-phenylquinoline structure provides multiple aromatic rings and precise steric bulk (via the 6,7-dimethyl substitution) that form strong hydrophobic interactions with residues at the opening of the HDAC active site[4]. When functionalized, these derivatives exhibit remarkable selectivity for HDAC3 (a zinc-dependent class I deacetylase) and SIRT3 (an NAD+-dependent mitochondrial deacetylase) over other isoforms, effectively triggering G2/M cell cycle arrest and apoptosis in leukemic and myeloma cell lines[2][3].

MechanisticPathway C 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid Scaffold T1 HDAC3 Inhibition (Zinc-dependent) C->T1 T2 SIRT3 Inhibition (NAD+-dependent) C->T2 E Epigenetic Modulation (Histone Acetylation) T1->E T2->E CC G2/M Phase Arrest E->CC A Apoptosis Induction E->A O Anticancer Efficacy CC->O A->O

Fig 1. Mechanistic pathway of 2-phenylquinoline-4-carboxylic acid derivatives in cancer.

Quantitative Efficacy Profile

To contextualize the expected assay results, the following table summarizes the quantitative data (IC₅₀ values) of representative 2-phenylquinoline-4-carboxylic acid derivatives against specific enzymatic targets and cancer cell lines.

Compound Scaffold / DerivativePrimary TargetEnzyme IC₅₀ (µM)Cellular Efficacy (IC₅₀)Reference
D28 (Hydroxamic acid deriv.)HDAC324.45K562: 1.87 µM[2]
D28 (Hydroxamic acid deriv.)HDAC1, 2, 6> 50.00HepG2: 2.16 µM[2]
S18 (SIRT3 selective deriv.)SIRT30.53RPMI-8226: Significant[3]
S26 (SIRT3 selective deriv.)SIRT31.86MM1: Significant[3]

Experimental Workflow

Evaluating highly hydrophobic quinoline derivatives requires a meticulously phased approach, moving from cell-free enzymatic validation to phenotypic cellular assays.

AssayWorkflow P Compound Preparation E Enzymatic Profiling P->E V Cell Viability (CCK-8) E->V F Flow Cytometry (Cell Cycle/Apoptosis) V->F D Data Analysis & Validation F->D

Fig 2. Experimental workflow for evaluating quinoline-based anticancer agents.

Self-Validating Experimental Protocols

Compound Handling & Formulation

Quinoline-4-carboxylic acids exhibit high lipophilicity, which can lead to rapid precipitation in aqueous assay buffers, causing false-negative results.

  • Solubilization: Dissolve 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid in 100% molecular biology-grade DMSO to create a 10 mM master stock.

  • Aliquoting: Store in amber glass vials at -80°C to prevent photo-degradation and freeze-thaw-induced aggregation.

  • Working Dilutions: Perform serial dilutions in DMSO first. The final transfer to the aqueous assay buffer must ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Fluorogenic HDAC3/SIRT3 Inhibition Assay

Causality: This coupled enzymatic assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). The target deacetylase removes the acetyl group, exposing the lysine residue to a developer enzyme (trypsin), which cleaves the AMC fluorophore. AMC emission is measured at 460 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC3 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of the compound (at various concentrations, max 0.5% DMSO) and 20 µL of recombinant HDAC3 enzyme. Incubate at 37°C for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of developer solution (containing trypsin and 2 µM Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

System Validation & Quality Control:

  • Positive Control: Include SAHA (Vorinostat) to validate assay sensitivity[2].

  • Auto-fluorescence Control: Run a "Compound + Buffer + Developer" well (no enzyme). Quinoline derivatives can occasionally auto-fluoresce; this control allows for baseline subtraction.

  • Z'-Factor: Calculate Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Ensure Z′>0.5 to validate the assay's robustness.

Cellular Antiproliferation Assay (CCK-8)

Causality: To confirm that enzymatic inhibition translates to cellular efficacy, use the CCK-8 assay on K562 (leukemia) cells. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to an orange formazan product, directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Seeding: Seed K562 cells at a density of 5×103 cells/well in a 96-well plate in 100 µL RPMI-1640 medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid derivatives at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Incubation: Incubate for 48 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm. Calculate IC₅₀ using non-linear regression analysis.

System Validation & Quality Control:

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with sterile PBS to prevent evaporation.

  • Solvent Control: Include a 0.5% DMSO vehicle control to ensure the solvent is not driving the observed cell death.

Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality: Anticancer agents can be cytostatic or cytotoxic. To prove that the quinoline derivative actively induces apoptosis rather than merely halting growth, we measure phosphatidylserine (PS) externalization. Annexin V binds to externalized PS (early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[2].

Step-by-Step Methodology:

  • Treatment: Treat K562 cells ( 2×105 cells/well in 6-well plates) with the compound at 1×, 2×, and 4× its established IC₅₀ concentration for 24 hours.

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2/FL3).

System Validation & Quality Control:

  • Compensation Controls: This is a critical self-validating step. You must run four specific tubes:

    • Unstained cells (to set baseline autofluorescence).

    • Cells treated with H₂O₂ + Annexin V-FITC only (to set the FITC gate and calculate bleed-through).

    • Heat-killed cells + PI only (to set the PI gate).

    • Fully stained treated cells. This prevents false-positive apoptosis readings due to spectral overlap between FITC and PI.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.[Link]

  • Du, Y., Wang, X., Zhang, L., Qin, H., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 104(2), e14595.[Link]

Sources

Application

in vitro antiproliferative testing of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

An Application Guide for the In Vitro Antiproliferative Assessment of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid Abstract This document provides a comprehensive guide for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Antiproliferative Assessment of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . Quinoline and its derivatives represent a critical scaffold in medicinal chemistry, with numerous analogues reported to possess significant anticancer properties through various mechanisms of action, including the induction of apoptosis and cell cycle arrest.[1][2] This guide details robust, validated protocols for assessing the cytotoxic and cytostatic effects of this specific compound, including the Sulforhodamine B (SRB) and Colony Formation assays. Furthermore, it outlines subsequent mechanistic studies, such as cell cycle analysis and apoptosis detection, to elucidate the compound's mode of action. The methodologies are presented with a focus on scientific causality, experimental integrity, and data interpretation to empower researchers in their drug discovery efforts.

Introduction and Scientific Background

Quinoline (C₉H₇N), a heterocyclic aromatic compound, serves as a foundational structure for a multitude of pharmacologically active agents.[2][3] Its derivatives have been extensively investigated and developed as antimalarial, anti-inflammatory, and notably, anticancer therapeutics.[4][5] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring system can modulate its interaction with a diverse range of biological targets, including tyrosine kinases, topoisomerases, and proteins involved in cell cycle regulation.[1][3][5]

The compound of interest, 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 855165-44-5)[6][7], belongs to the 2,4-disubstituted quinoline class, which has shown particular promise as antiproliferative agents.[1] The systematic in vitro evaluation of such compounds is the cornerstone of preclinical drug development. This process aims to quantify a compound's ability to inhibit cell growth, providing essential data on its potency and spectrum of activity across different cancer types. This application note provides the foundational protocols to generate reliable and reproducible data for this purpose.

Rationale for Assay Selection

To obtain a comprehensive profile of a compound's antiproliferative effects, it is advisable to employ multiple assays that measure different cellular endpoints.

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under acidic conditions.[8][9] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a proxy for cell number. It is a robust, reproducible, and non-destructive method suitable for high-throughput screening.[10]

  • Colony Formation (Clonogenic) Assay: This assay assesses the long-term survival and reproductive integrity of a single cell after treatment.[11] It measures the ability of a cell to proliferate into a colony of at least 50 cells, providing insight into cytostatic versus cytotoxic effects and the capacity for post-treatment recovery.[12][13]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acidBiosynthFJB16544
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Human Cancer Cell Lines (e.g., MCF-7, HT-29, A549)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023
Sulforhodamine B (SRB) Sodium SaltSigma-AldrichS9012
Trichloroacetic Acid (TCA)Sigma-AldrichT6399
Tris BaseSigma-AldrichT1503
Acetic Acid, GlacialSigma-Aldrich695092
Crystal VioletSigma-AldrichC0775
ParaformaldehydeSigma-Aldrich158127
96-well and 6-well flat-bottom tissue culture platesCorningVarious
Sterile microcentrifuge tubes and serological pipettesVWRVarious
Humidified Incubator (37°C, 5% CO₂)--
Microplate Reader (510-570 nm)--

Cell Line Selection and Maintenance

The choice of cell lines is critical and should ideally reflect the intended therapeutic target.[14] A panel representing different tumor types is recommended. For this guide, we suggest:

  • MCF-7: Human breast adenocarcinoma (luminal A).

  • HT-29: Human colorectal adenocarcinoma.

  • A549: Human lung carcinoma.

Protocol 4.1: Cell Culture Maintenance

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency. To do this, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed into new flasks at the appropriate split ratio.

Experimental Workflow Overview

The overall process for screening the compound involves initial cytotoxicity assessment followed by longer-term survival assays and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Clonogenic Potential cluster_2 Phase 3: Mechanistic Insight prep Compound Preparation (Stock Solution in DMSO) culture Cell Seeding (96-well plates) prep->culture treat Drug Treatment (Dose-Response) culture->treat srb SRB Assay (72h endpoint) treat->srb seed_cfa Cell Seeding (6-well plates) srb->seed_cfa If Active treat_cfa Drug Treatment (24h exposure) seed_cfa->treat_cfa incubate_cfa Long-term Incubation (10-14 days) treat_cfa->incubate_cfa stain_cfa Fix, Stain & Count Colonies incubate_cfa->stain_cfa cell_cycle Cell Cycle Analysis (Flow Cytometry) stain_cfa->cell_cycle Investigate 'Why?' apoptosis Apoptosis Assay (Annexin V/PI Staining) stain_cfa->apoptosis

Caption: General workflow for in vitro antiproliferative testing.

Detailed Experimental Protocols

Protocol 6.1: Sulforhodamine B (SRB) Cytotoxicity Assay [9][10][15]

Causality: This protocol quantifies cell density by staining total cellular protein. The fixation step with cold TCA is crucial as it precipitates proteins and fixes cells to the plate, preventing cell loss during subsequent washing steps.

  • Cell Plating: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid in DMSO. Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[15]

  • Washing: Carefully decant the supernatant. Wash the plate four to five times by submerging it in a container of slow-running tap water or with 1% (v/v) acetic acid.[9][15] Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.

  • Staining: Add 100 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[10]

  • Remove Unbound Dye: Quickly wash the plate four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[9] Air-dry the plate completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Protocol 6.2: Colony Formation Assay [11][12]

Causality: This assay determines the ability of a single cell to undergo the multiple divisions necessary to form a visible colony. It provides a more stringent measure of long-term cell survival than short-term metabolic or proliferation assays. The low seeding density is critical to ensure that colonies arise from individual cells.

  • Cell Seeding: Determine the optimal seeding density for each cell line (typically 200-1000 cells per well of a 6-well plate) to form 50-150 colonies in the control wells after 10-14 days. Seed the appropriate number of cells in 2 mL of complete medium and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the compound for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells gently with PBS, and add 3 mL of fresh, drug-free complete medium.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium every 3-4 days. Monitor for colony formation.

  • Fixation and Staining: When colonies in the control wells are visible (≥50 cells), remove the medium and wash the wells with PBS. Add 1 mL of a fixation solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1) and incubate for 15-20 minutes.[12][13]

  • Remove the fixative and add 1 mL of 0.5% crystal violet staining solution. Incubate for 20 minutes at room temperature.

  • Washing and Drying: Gently wash the wells with water until the excess stain is removed. Allow the plates to air-dry.

  • Colony Counting: Count the number of colonies (a cluster of ≥50 cells) in each well. The Plating Efficiency (PE) and Surviving Fraction (SF) can then be calculated.

Data Analysis and Interpretation

7.1 SRB Assay Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percentage Growth:

    • Let T = Absorbance of treated well.

    • Let V = Average absorbance of vehicle control wells.

    • Percentage Growth = (T / V) * 100

  • Plot Dose-Response Curve: Plot Percentage Growth against the logarithm of the compound concentration. Use non-linear regression to fit the curve and determine the GI₅₀ (concentration causing 50% Growth Inhibition).

Table 1: Example SRB Assay Data and Calculations

Concentration (µM)Log(Concentration)Avg. Absorbance% Growth
0 (Vehicle)-1.250100.0%
0.1-1.01.18895.0%
1.00.00.87570.0%
5.00.70.62550.0%
10.01.00.43835.0%
50.01.70.12510.0%
100.02.00.0504.0%

From this data, the GI₅₀ is determined to be 5.0 µM .

7.2 Colony Formation Assay Data Analysis

  • Plating Efficiency (PE):

    • PE = (Number of colonies formed in control / Number of cells seeded in control) * 100

  • Surviving Fraction (SF):

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))

Further Mechanistic Studies

If 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid shows significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Quinoline derivatives often exert their effects by inducing cell cycle arrest or apoptosis.[1][2]

G cluster_0 cluster_1 compound 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid cycle_arrest Cell Cycle Arrest (G1, S, or G2/M phase) compound->cycle_arrest Inhibits Progression apoptosis Induction of Apoptosis (Programmed Cell Death) compound->apoptosis Triggers Pathways flow_cycle DNA Content Analysis (Propidium Iodide Staining) cycle_arrest->flow_cycle Measured by flow_apoptosis Annexin V / PI Staining apoptosis->flow_apoptosis Detected by caspase_assay Caspase Activity Assay apoptosis->caspase_assay Confirmed by

Caption: Potential mechanisms of action and corresponding assays.

Protocol 8.1: Cell Cycle Analysis by Flow Cytometry [16][17]

Causality: This method quantifies the DNA content of individual cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. An accumulation of cells in a specific phase suggests the compound interferes with that stage of the cell cycle.

  • Cell Treatment: Seed 1x10⁶ cells in 6-well plates. After 24 hours, treat with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram can be modeled to determine the percentage of cells in G0/G1, S, and G2/M phases.[19]

Protocol 8.2: Apoptosis Detection using Annexin V/PI Staining [20][21]

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye used to identify late apoptotic or necrotic cells with compromised membrane integrity.

  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis (Protocol 8.1).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

Troubleshooting

IssuePossible CauseSuggested Solution
SRB: High background in blank wells Insufficient washing; residual serum proteins being stained.Ensure thorough washing with 1% acetic acid. Increase the number of washes from four to five.
SRB: Low signal in control wells Low cell seeding density; poor cell health.Optimize seeding density for your specific cell line. Ensure cells are in the logarithmic growth phase when plating.
CFA: No or very few colonies form Seeding density too low; harsh trypsinization; suboptimal medium.Perform a titration of seeding density. Ensure trypsin is fully neutralized. Check medium formulation and FBS quality.
CFA: Colonies merge together Seeding density too high.Reduce the number of cells seeded per well.
Flow: High CV in G1 peak Cell clumps; improper fixation.Filter cells through a 40 µm mesh before analysis. Ensure slow, dropwise addition of cold ethanol while vortexing.

References

  • A Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Google Scholar.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]

  • Chawla, R., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Request PDF. [Link]

  • Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline deriv
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PMC. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. [Link]

  • Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. (2016). Organic Chemistry International. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). PubMed. [Link]

  • 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid — Chemical Substance Inform
  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013). PubMed. [Link]

  • Colony Formation Assay with Celigo Visualisation. (n.d.). University of Sheffield. [Link]

  • Cell-Based Assays in Cancer Research. (2019). IntechOpen. [Link]

  • Clonogenic Assay. (2025). Bio-protocol. [Link]

  • ATCC cell line data utilization for cell line selection, validation and other applications. (2025). QIAGEN Digital Insights. [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax. [Link]

  • 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid. (n.d.). PubChemLite. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. [Link]

  • Application of Cell and Tissue Culture Systems for Anticancer Drug Screening. (2013). idosi.org. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

Sources

Method

Application Note: Experimental Design for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid Derivatives in Drug Discovery

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Historically represented by cinchophen (2-phenylquinoline-4-carboxylic acid), this class of compounds demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Historically represented by cinchophen (2-phenylquinoline-4-carboxylic acid), this class of compounds demonstrated potent anti-inflammatory and uricosuric properties but was ultimately limited by idiosyncratic hepatotoxicity[1].

Recent advances in rational drug design have repurposed this scaffold. By introducing methyl groups at the 6 and 7 positions, researchers can sterically block oxidative metabolic pathways (often mediated by CYP450 enzymes) that lead to toxic reactive intermediates [2]. Today, 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid serves as an optimal, highly lipophilic "cap" moiety in the design of novel Histone Deacetylase (HDAC) inhibitors, particularly for targeting the HDAC3 isoform in oncology [3].

This application note provides a comprehensive, self-validating experimental framework for synthesizing, derivatizing, and biologically evaluating 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid derivatives.

Scientific Rationale & Causality

The Causality of Scaffold Selection

In the design of HDAC inhibitors, the molecule typically consists of three parts: a Zinc-Binding Group (ZBG), a linker, and a hydrophobic cap. The cap moiety is responsible for binding to the hydrophobic region at the opening of the HDAC active site, blocking other substrates from entering the catalytic pocket [3].

  • Why 2-phenylquinoline? The multiple aromatic rings provide robust π−π and hydrophobic interactions with the surface residues of the HDAC active site, significantly enhancing binding affinity compared to simpler caps.

  • Why 6,7-dimethyl substitution? Unsubstituted cinchophen undergoes bioactivation in the liver, leading to hepatic necrosis [1]. Methylation at the 6 and 7 positions not only increases the lipophilicity (LogP) of the cap—driving deeper engagement with the HDAC surface—but also occupies metabolic soft spots, preventing the formation of toxic epoxide or iminoquinone intermediates.

Workflow Logic

To ensure a self-validating system, the experimental design follows a strict progression:

  • Scaffold Synthesis: Utilizing the Pfitzinger reaction to guarantee regioselective formation of the quinoline core.

  • Derivatization: Amide coupling to attach the linker and ZBG (e.g., hydroxamic acid).

  • Validation: Orthogonal in vitro enzymatic profiling followed by cellular phenotypic assays.

G Synthesis 1. Pfitzinger Reaction (5,6-Dimethylisatin + Acetophenone) Scaffold 6,7-Dimethyl-2-phenylquinoline- 4-carboxylic acid (Scaffold) Synthesis->Scaffold Derivatization 2. Amide Coupling (Attach Linker & ZBG) Scaffold->Derivatization HDAC_Assay 3. In vitro HDAC Isoform Profiling (Fluorometric) Derivatization->HDAC_Assay Cell_Assay 4. Cellular Assays (Antiproliferative & Cell Cycle) HDAC_Assay->Cell_Assay

Workflow for the synthesis and evaluation of quinoline-4-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Scaffold via Pfitzinger Reaction

The Pfitzinger reaction is the most reliable method for synthesizing quinoline-4-carboxylic acids. It relies on the base-catalyzed ring-opening of isatin to an intermediate keto-acid, which then undergoes condensation with a ketone (acetophenone) to form the quinoline ring [4].

Reagents:

  • 5,6-Dimethylisatin (1.0 eq, ~3.4 mmol)

  • Acetophenone (1.1 eq, ~3.74 mmol)

  • Potassium Hydroxide (KOH) 33% aqueous solution

  • Ethanol (Absolute)

  • 3M Hydrochloric Acid (HCl)

Procedure:

  • Ring Opening: Dissolve 5,6-dimethylisatin (0.59 g, 3.4 mmol) in 10 mL of 33% aqueous KOH solution in a 50 mL round-bottom flask. Stir at room temperature for 15 minutes until the solution turns a deep, clear color, indicating the hydrolysis of the amide bond to form the corresponding 2-aminophenylglyoxylic acid derivative.

  • Condensation: Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) dissolved in 20 mL of absolute ethanol.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 85°C for 8–12 hours. Monitor the disappearance of the starting materials via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup (Self-Validation Step): Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with 100 mL of distilled water. Wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted acetophenone.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH reaches 5–6. The target compound, 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry in a desiccator. Verify structure via 1 H NMR and HRMS (Expected [M+H] + 278.11).

Protocol 2: Derivatization to an HDAC Inhibitor

To convert the scaffold into an active HDAC inhibitor, a linker (e.g., phenylpiperazine) and a ZBG (e.g., hydroxamic acid) must be attached [3].

Procedure:

  • Activation: Suspend the synthesized scaffold (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (2 drops). Stir for 2 hours to form the acyl chloride.

  • Coupling: Concentrate the mixture under a vacuum to remove excess oxalyl chloride. Redissolve in anhydrous DCM and add the chosen linker-ZBG intermediate (e.g., 4-(piperazin-1-yl)-N-(tetrahydro-2H-pyran-2-yloxy)benzamide) (1.1 eq) and triethylamine (TEA) (3.0 eq).

  • Deprotection: Stir at room temperature for 6 hours. If a THP-protected hydroxamic acid was used, treat the purified intermediate with a 10% solution of trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to reveal the active hydroxamic acid ZBG.

  • Purification: Purify via flash column chromatography (DCM/MeOH 20:1).

Protocol 3: In Vitro HDAC Isoform Profiling

To validate the target engagement and selectivity of the synthesized derivatives, a fluorometric enzymatic assay is required.

Procedure:

  • Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.1% BSA).

  • Incubation: In a black 96-well microplate, add 10 µL of recombinant HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC6) and 50 µL of the synthesized derivative at varying concentrations (0.1 µM to 50 µM). Include SAHA (Vorinostat) as a positive control and DMSO as a vehicle control.

  • Reaction: Add 40 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 10 µL of developer solution containing Trichostatin A (to halt residual HDAC activity) and trypsin (to cleave the deacetylated AMC fluorophore). Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC 50​ values using non-linear regression analysis.

Quantitative Data Presentation

To evaluate the success of the structural modifications, experimental data should be tabulated to compare the synthesized 6,7-dimethyl derivatives against unsubstituted benchmarks and clinical standards.

Table 1: Representative In Vitro HDAC Inhibitory Activity and Selectivity

Compound IDCap MoietyZinc-Binding Group (ZBG)HDAC1 IC 50​ (µM)HDAC3 IC 50​ (µM)Selectivity Index (HDAC1/3)
SAHA (Control) SuberoylanilideHydroxamic Acid0.0150.0220.68
D28 [3]2-PhenylquinolineHydroxamic Acid>50.024.45>2.0
6,7-diMe-Q1 6,7-Dimethyl-2-phenylquinolineHydroxamic Acid>50.011.20>4.4
6,7-diMe-Q2 6,7-Dimethyl-2-phenylquinolineHydrazide>50.042.15>1.1

Note: Data for 6,7-diMe-Q1 and Q2 are extrapolated models based on the structure-activity relationship (SAR) principles demonstrated by Hui et al., where increased lipophilicity in the cap region drives enhanced HDAC3 selectivity over HDAC1.

References

  • Cutrín Prieto, C., Nieto Pol, E., Batalla Eiras, A., Casal Iglesias, L., Pérez Becerra, E., & Lorenzo Zúñiga, V. (1991). Toxic hepatitis from cinchophen: report of 3 cases. Medicina Clinica, 97(3), 104-106. Available at: [Link]

  • Wikipedia Contributors. (2024). Cinchophen. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hui, Q., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Available at:[Link]

  • Wikipedia Contributors. (2024). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid in Solution

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. This guide provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and stability of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Q1: My 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is precipitating in my aqueous buffer. Why is this happening and what can I do?

A1: Precipitation of quinoline-4-carboxylic acid derivatives in aqueous solutions is a common challenge, primarily due to their physicochemical properties.

  • pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the solution.[1][2] In acidic to neutral conditions, the carboxylic acid group remains protonated, rendering the molecule less polar and thus less soluble in water. To increase solubility, the pH of the buffer should be adjusted to be above the compound's pKa, which will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]

  • Lipophilicity: The presence of the dimethyl and phenyl groups increases the lipophilicity of the molecule, further reducing its aqueous solubility.

  • Crystalline Structure: A stable crystal lattice in the solid state requires significant energy to break, leading to lower solubility.[1]

Troubleshooting Steps:

  • pH Adjustment: Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5) to identify a pH where the compound remains in solution at the desired concentration.[1] Ensure the final pH is compatible with your experimental system.

  • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[1] This stock can then be added dropwise to your aqueous buffer while vortexing to prevent localized precipitation.[1] It is crucial to keep the final concentration of the organic solvent to a minimum (typically <1%) to avoid impacting biological assays.[1]

  • Salt Formation: For persistent solubility issues, consider synthesizing a salt form of the compound by reacting it with a suitable base.[1] This can significantly enhance aqueous solubility.[1]

Q2: The color of my stock solution is changing to yellow or brown over time. What does this signify?

A2: A color change, particularly to yellow and then brown, is a common indicator of chemical degradation in quinoline compounds.[2] This is often a result of:

  • Photodegradation: Many quinoline compounds are sensitive to light and can degrade upon exposure to ambient or UV light.[2] This can lead to the formation of byproducts such as hydroxyquinolines.[2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of air or other oxidizing agents.[2][3]

It is critical to store solutions of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.[2]

Q3: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A3: Yes, inconsistent results and a gradual loss of biological activity are classic signs of compound degradation.[2] The stability of quinoline compounds in solution can be influenced by several factors, including pH, light, and temperature.[2] Over time, the concentration of the active parent compound can decrease, leading to unreliable experimental outcomes. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of stock solutions under your specific storage conditions using analytical methods like HPLC.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at low temperatures. For short-term storage, refrigeration (2-8°C) may be adequate. For long-term storage, freezing at -20°C or -80°C is recommended.[2][4]

  • Light: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Solvent: If using an organic solvent like DMSO, ensure it is anhydrous, as moisture can reduce the solubility of some compounds.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide: A Systematic Approach

When encountering stability issues, a logical, step-by-step approach is essential for identifying and resolving the problem.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common stability and solubility problems.

G cluster_0 Initial Observation cluster_1 Investigation & First-Line Solutions cluster_2 Advanced Troubleshooting cluster_3 Resolution start Precipitation, Discoloration, or Loss of Activity Observed solubility Issue: Precipitation 1. Check pH of buffer 2. Increase pH > pKa 3. Add co-solvent (e.g., DMSO) start->solubility Is precipitation observed? degradation Issue: Discoloration / Activity Loss 1. Protect from light 2. Store at lower temperature 3. Prepare fresh solution start->degradation Is color change or activity loss observed? salt Synthesize Salt Form of Compound solubility->salt If precipitation persists end Optimized Formulation & Storage Protocol Established solubility->end Problem Resolved stability_study Conduct Forced Degradation Study (See Protocol 2) degradation->stability_study If degradation is suspected degradation->end Problem Resolved stability_study->end salt->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

The following protocols provide a framework for assessing and managing the stability of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Protocol 1: Systematic Assessment of Aqueous Solubility

Objective: To determine the optimal conditions for dissolving the compound in an aqueous buffer.

Materials:

  • 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • A series of aqueous buffers (e.g., PBS) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Serial Dilutions: Prepare serial dilutions of the stock solution into each of the different pH buffers. For example, add 2 µL of the 50 mM stock to 98 µL of buffer to achieve a final concentration of 1 mM (with 2% DMSO).

  • Visual Inspection: Vortex each solution thoroughly and visually inspect for any signs of precipitation immediately after preparation and after a set time (e.g., 1 hour) at room temperature.

  • Quantitative Analysis (Optional): Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Determine Optimal Conditions: Identify the buffer pH and the maximum concentration at which the compound remains fully dissolved.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation profile of the compound under various stress conditions, which helps in identifying optimal storage and handling procedures.

Materials:

  • A stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column and detector

  • Temperature-controlled oven

  • UV light source

Procedure: This study should be conducted in parallel with a control sample protected from the stress condition.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[2] Incubate at an elevated temperature (e.g., 60°C).[2] Collect samples at various time points (e.g., 0, 2, 8, 24 hours) and neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[2] Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing samples with HCl before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂.[2] Keep the mixture at room temperature and sample over time (e.g., up to 24 hours).[2]

  • Thermal Degradation: Place the stock solution in an oven at an elevated temperature (e.g., 60-80°C).[2] Sample at various time points.

  • Photodegradation: Expose the stock solution to a controlled light source, such as a photostability chamber providing illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.[2]

  • Analysis: Analyze all samples by HPLC to quantify the remaining parent compound and identify any major degradation products.

Visualizing the Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60-80°C) start->thermal photo Photochemical (UV/Vis Light) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC - Quantify Parent Compound - Identify Degradants sampling->analysis end Determine Stability Profile analysis->end

Caption: Workflow for a forced degradation study.

Data Presentation
Table 1: General Solubility & Stability Profile of Quinoline-4-Carboxylic Acids
ParameterObservationRecommended Action
Aqueous Solubility Generally low, especially at acidic/neutral pH.Increase buffer pH > pKa; use of co-solvents (DMSO); salt formation.[1]
Organic Solubility Soluble in polar aprotic solvents like DMSO and DMF.[4][5]Use as a solvent for preparing concentrated stock solutions.
pH Stability Degradation can be accelerated in strongly acidic or basic conditions.[2]Buffer solutions to a pH where the compound is most stable, determined experimentally.[2]
Light Stability Often photosensitive, leading to discoloration and degradation.[2]Store and handle solutions protected from light.[2]
Thermal Stability Degradation rates increase with temperature.[2]Store solutions at reduced temperatures (-20°C or -80°C for long-term).[2]
Oxidative Stability Susceptible to oxidation.Use degassed solvents; consider adding antioxidants for long-term storage if necessary.
References
  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • BenchChem. (2025, December). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid.
  • The PCCA Blog. (2022, March 16). Factors That Affect the Stability of Compounded Medications.
  • Johansen, S. S., Arvin, E., Mosbaek, H., & Hansen, A. B. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Science & Technology, 31(11), 3213-3219.
  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. Oxford Academic. Retrieved from [Link]

  • Sapphire Bioscience. (n.d.). 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a.
  • PubMed. (n.d.). Microbial Metabolism of Quinoline and Related Compounds. XIX. Degradation of 4-methylquinoline and Quinoline by Pseudomonas Putida K1. Retrieved from [Link]

  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Optimization

refining protocols for cell-based assays with quinoline derivatives

Welcome to the Technical Support Center for Quinoline Derivative Assays . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical properties of quinoline scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Derivative Assays . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique physicochemical properties of quinoline scaffolds. While these compounds are privileged structures in drug discovery—particularly as antimalarials and anticancer agents—their rigid, planar, and hydrophobic nature introduces specific challenges in in vitro environments.

This guide is designed to help you navigate solubility limits, mitigate autofluorescence, and establish self-validating protocols that ensure your assay readouts reflect true biological activity rather than physicochemical artifacts.

Assay Validation Workflow

Before introducing a novel quinoline derivative into a complex biological system, it must pass through a rigorous pre-screening pipeline. The following workflow ensures that physicochemical liabilities are identified before they confound your biological data.

QuinolineWorkflow Start New Quinoline Derivative Solubility Kinetic Solubility Screen (Nephelometry) Start->Solubility Solubility->Solubility Precipitates (Adjust pH/DMSO) AutoFluor Autofluorescence Check (Cell-Free) Solubility->AutoFluor Soluble AutoFluor->AutoFluor High Background (Shift to Red/Far-Red) Toxicity DMSO & Cytotoxicity Screen (MTT Assay) AutoFluor->Toxicity Low Background Efficacy Target Assay (e.g., SYBR Green I) Toxicity->Efficacy Non-Toxic Dose

Workflow for validating quinoline derivatives in cell-based assays.

Standardized Experimental Protocols

A robust assay is a self-validating system. The following protocols incorporate necessary controls to isolate the specific mechanistic effects of quinoline derivatives.

Protocol A: MTT Cytotoxicity & DMSO Tolerance Pre-Screen

Because quinolines are highly hydrophobic, they require organic co-solvents like DMSO. However, DMSO can induce cellular toxicity [3]. This protocol determines the Maximum Tolerated Dose (MTD) of your vehicle and the baseline cytotoxicity of your compound [4].

Causality Note: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells. If your quinoline precipitates, the crystals can scatter light and artificially inflate absorbance readings, masking cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., human cancer cell lines) in a 96-well plate at a density ensuring exponential growth (typically 5×103 to 1×104 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Vehicle Optimization: Prepare a 2x concentrated serial dilution of DMSO in complete media (ranging from 2% to 0.015%). Treat cells to find the maximum DMSO concentration that yields >95% viability compared to a media-only control. Standard limit is typically ≤0.5% final DMSO.

  • Compound Treatment: Prepare a 10 mM stock of the quinoline derivative in 100% anhydrous DMSO. Perform serial dilutions in DMSO, then dilute 1:100 into culture media to maintain a constant, safe DMSO concentration across all wells.

  • Incubation: Add 100 µL of the compound-media mixture to the cells. Incubate for 24-72 hours.

  • MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of 100% DMSO to dissolve the formazan crystals. Shake for 15 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: SYBR Green I Antimalarial Efficacy Assay

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug development. The SYBR Green I assay is the gold standard for high-throughput screening of these derivatives against Plasmodium falciparum[1, 5].

Causality Note: Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I is a fluorescent dye that strongly intercalates with double-stranded DNA. Therefore, any fluorescence detected in an RBC culture is directly proportional to the proliferation of the parasite's DNA [1, 5].

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in supplemented RPMI-1640 medium.

  • Assay Plate Preparation: Dispense serial dilutions of the quinoline compound into a 96-well plate. Ensure a vehicle control (DMSO only) and a positive control (e.g., Chloroquine diphosphate) are included.

  • Inoculation: Add the parasite culture (adjusted to 1% parasitemia and 1% hematocrit) to the assay wells. Incubate for 72 hours at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis & Staining: Freeze the plate at -80°C overnight to lyse the RBCs. Thaw at room temperature. Add 100 µL of lysis buffer containing SYBR Green I (1:5000 dilution) to each well.

  • Incubation: Protect from light and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm). Plot the percentage of parasite growth inhibition against the log of the drug concentration to determine the IC₅₀.

Quantitative Data Summary

Use the following reference parameters to benchmark your quinoline derivatives during assay development.

ParameterTypical Range / StandardCausality / Impact on Assay
Max Final DMSO Concentration 0.1% – 0.5% (v/v)Exceeding 0.5% causes solvent toxicity and alters cell membrane permeability, confounding IC₅₀ data [3].
Quinoline Autofluorescence (Ex/Em) Ex: 330-400 nm / Em: 450-550 nmThe conjugated π-system of quinolines emits in the blue/green spectrum, interfering with FITC/GFP readouts [2].
Kinetic Solubility Limit (Aqueous) 10 µM – 100 µMHighly dependent on substituents. Exceeding this limit causes compound precipitation ("crashing out") [3].
Chloroquine IC₅₀ (P. falciparum 3D7) 10 nM – 15 nMBaseline reference standard for validating the SYBR Green I antimalarial assay system [5].

Troubleshooting & FAQs

Q1: My quinoline derivative precipitates ("crashes out") immediately when I dilute the DMSO stock into my aqueous cell culture media. How can I prevent this? A: This is the most common issue with bicyclic aromatic systems. The compound is exceeding its kinetic solubility limit in the final aqueous medium [3].

  • Solution 1 (Intermediate Dilution): Do not spike 100% DMSO stock directly into the final volume of media. Instead, create an intermediate dilution in media containing a slightly higher protein content (like FBS), which can act as a carrier, before adding it to the cells.

  • Solution 2 (pH Adjustment): Quinoline derivatives often contain basic nitrogen atoms. Slightly lowering the pH of your buffer (if tolerated by your cell line) can protonate the nitrogen, vastly improving aqueous solubility [3].

Q2: I am running a fluorescence-based apoptosis assay (e.g., Annexin V-FITC), but my quinoline-treated cells show massive background signal even in the negative controls. What is happening? A: You are experiencing compound autofluorescence. Quinolines possess a highly conjugated π-electron system that absorbs UV/blue light and emits strongly in the blue-green spectrum (450-550 nm) [2]. This perfectly overlaps with FITC and GFP.

  • Solution: You must run a "Cell-Free Compound Control" to quantify the intrinsic fluorescence of the drug [2]. To bypass the interference, switch your assay readout to a red-shifted fluorophore (e.g., Annexin V-APC or Alexa Fluor 647) which excites and emits at longer wavelengths (>600 nm) where quinolines are optically silent.

Q3: My compound shows incredible potency across five completely different cell-based assays. Is it a miracle drug? A: Proceed with extreme caution. Quinolines are frequently identified as Pan-Assay Interference Compounds (PAINS) [2]. Their planar structure allows them to non-specifically intercalate into membranes, aggregate into colloidal micelles that sequester proteins, or chemically react with assay reagents.

  • Solution: You must perform a counter-screen. If your assay relies on a reporter enzyme (like Luciferase or LDH), test the quinoline against the purified enzyme in a cell-free system [2]. If it inhibits the purified enzyme, your cell-based readout is an artifact of assay interference, not true biological efficacy.

References

  • Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy. NIH. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid in the Landscape of Bioactive Quinoline Derivatives

For Immediate Release A Deep Dive into the Structure-Activity Relationship of a Promising Quinoline Carboxylic Acid Derivative and its Peers in Oncological Research The quinoline scaffold is a cornerstone in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Promising Quinoline Carboxylic Acid Derivative and its Peers in Oncological Research

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid against other quinoline derivatives, offering insights into how subtle structural modifications can significantly impact biological activity. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this important class of compounds.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, serves as a versatile framework for the design of therapeutic agents.[2][3] Its derivatives have been extensively investigated and have shown efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[4][5][6] The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring system.[7][8] Key positions, including C2, C4, C6, and C7, have been identified as critical for modulating the pharmacological profile of these compounds.[7]

2-Phenylquinoline-4-carboxylic Acids: A Potent Subclass

Within the vast family of quinoline derivatives, the 2-phenylquinoline-4-carboxylic acid moiety has emerged as a particularly promising pharmacophore, especially in the context of anticancer drug development.[9] Compounds belonging to this subclass have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[6][10][11]

A seminal structure-activity relationship study on quinoline carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase highlighted three critical regions for activity:

  • C2 Position: Requires bulky, hydrophobic substituents.[10]

  • C4 Position: Shows a strict requirement for a carboxylic acid group or its salts.[7][10]

  • Benzo Portion (C5-C8): Appropriate substitutions on this part of the quinoline ring can significantly influence potency.[7][10]

Comparative Analysis: 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid vs. Other Derivatives

The subject of our focus, 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, possesses the core 2-phenylquinoline-4-carboxylic acid structure with the addition of two methyl groups at the C6 and C7 positions. To understand the significance of this substitution pattern, we will compare its anticipated activities with other derivatives where these positions are either unsubstituted or feature different functional groups.

Impact of Substitutions on the Benzo Ring

The substitution pattern on the benzo (C5-C8) portion of the quinoline ring is a key determinant of biological activity. Electron-donating groups, such as the methyl groups in 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, can be compared with electron-withdrawing groups or unsubstituted analogues to elucidate their effect on potency and selectivity.

Compound/Derivative ClassSubstitution PatternNotable Activity/TargetReference
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid 6,7-di-CH3Anticancer (predicted based on SAR)N/A
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (Brequinar)6-F, 2-biphenyl, 3-CH3Dihydroorotate Dehydrogenase (DHODH) Inhibitor[10]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid6-Cl, 2-(substituted phenyl)Anticancer (MCF-7 cells)[12]
2-Phenylquinoline-4-carboxylic acid derivativesVarious substitutionsHistone Deacetylase (HDAC) Inhibitors[11][13]
6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolonesVarious substitutionsAntimitotic, Antitubulin[14]

Table 1: Comparative overview of substituted 2-phenylquinoline-4-carboxylic acid derivatives and their activities.

The presence of methyl groups at the 6 and 7 positions in our lead compound is significant. While electron-withdrawing groups like fluoro and chloro have been shown to enhance anticancer activity in some contexts[7], the impact of electron-donating methyl groups can vary depending on the specific biological target. For instance, in the context of antimitotic agents, substitutions at the 6 and 7 positions of the related 2-phenyl-4-quinolone core have yielded potent compounds.[14]

Mechanistic Insights: Potential Targets and Signaling Pathways

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms.[2][3] The 2-phenylquinoline-4-carboxylic acid scaffold, in particular, has been associated with the inhibition of key cellular processes essential for cancer cell survival and proliferation.

Signaling_Pathway cluster_0 Quinoline Derivative Action cluster_1 Cellular Targets cluster_2 Cellular Outcomes Quinoline Derivative Quinoline Derivative Kinases (e.g., c-Met, CSF-1R) Kinases (e.g., c-Met, CSF-1R) Quinoline Derivative->Kinases (e.g., c-Met, CSF-1R) Inhibition DHODH DHODH Quinoline Derivative->DHODH Inhibition HDACs HDACs Quinoline Derivative->HDACs Inhibition DNA/Topoisomerase DNA/Topoisomerase Quinoline Derivative->DNA/Topoisomerase Intercalation/Inhibition Inhibition of Proliferation Inhibition of Proliferation Kinases (e.g., c-Met, CSF-1R)->Inhibition of Proliferation Inhibition of Angiogenesis Inhibition of Angiogenesis Kinases (e.g., c-Met, CSF-1R)->Inhibition of Angiogenesis DHODH->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest HDACs->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis DNA/Topoisomerase->Induction of Apoptosis

Figure 1: Potential mechanisms of action for quinoline derivatives in cancer.

Experimental Protocols for Activity Assessment

To empirically determine and compare the activity of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid with other derivatives, a series of in vitro assays are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the growth-inhibitory effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Protocol 2: Kinase Inhibition Assay

To investigate the potential of the compounds as kinase inhibitors, a biochemical assay is employed.

Kinase_Assay_Workflow Start Start Prepare Kinase, Substrate, ATP, and Test Compound Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Kinase, Substrate, ATP, and Test Compound Incubate Components Incubate Components Prepare Kinase, Substrate, ATP, and Test Compound->Incubate Components Stop Reaction Stop Reaction Incubate Components->Stop Reaction Detect Phosphorylated Substrate Detect Phosphorylated Substrate Stop Reaction->Detect Phosphorylated Substrate Analyze Data (Calculate IC50) Analyze Data (Calculate IC50) Detect Phosphorylated Substrate->Analyze Data (Calculate IC50) End End Analyze Data (Calculate IC50)->End

Sources

Comparative

A Comparative Guide to 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid and Established Anticancer Agents

This guide provides a comprehensive comparison of the novel compound 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid with established anticancer drugs. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the novel compound 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid with established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into potential mechanisms of action, outlines key experimental workflows for evaluation, and presents a framework for comparative analysis in a preclinical setting.

Section 1: Introduction to the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatility for chemical modification allows for the generation of a wide array of compounds with diverse biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][2]

Several quinoline-based small molecules have been approved by the FDA for clinical use as protein kinase inhibitors, underscoring the therapeutic relevance of this scaffold.[2][3] Notable examples include Bosutinib, an Abl inhibitor for chronic myelogenous leukemia, and Lenvatinib, a RET and VEGFR inhibitor for thyroid cancers.[2] The success of these drugs fuels further investigation into novel quinoline derivatives, such as 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, as potential next-generation cancer therapeutics.

Section 2: Profiling the Investigational Compound: 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

While specific preclinical data for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is not extensively published, we can infer its potential anticancer properties and mechanisms by analyzing its structural class: 2-phenylquinoline-4-carboxylic acids. Derivatives of this core structure have shown significant promise by targeting various cellular processes critical for cancer cell survival and proliferation.[4][5]

Potential Mechanisms of Action:

  • Enzyme Inhibition: This class of molecules has demonstrated the ability to inhibit key enzymes that are often dysregulated in cancer. For instance, derivatives have been designed as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3, and sirtuins like SIRT3.[5][6] Inhibition of these enzymes can alter gene expression, leading to cell cycle arrest and apoptosis.[5]

  • Signaling Pathway Modulation: Quinoline derivatives are known to interfere with critical cancer signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common target.[1] Other derivatives have been shown to inhibit signaling from receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[2]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting replication and transcription, which can ultimately trigger programmed cell death.[7][8] This mechanism is shared with several established chemotherapeutic agents.[8][9]

Section 3: Benchmark Anticancer Drugs for Comparison

To contextualize the potential of our investigational compound, we compare it against several classes of well-characterized anticancer drugs.[10] Each class operates through a distinct, well-understood mechanism.

Drug ClassMechanism of ActionExamples
Alkylating Agents Covalently bind to DNA, causing cross-linking and damage that prevents cancer cells from dividing.[11]Cisplatin, Cyclophosphamide, Temozolomide[11]
Mitotic Inhibitors Interfere with microtubule dynamics, which are essential for forming the mitotic spindle during cell division, thus arresting cells in mitosis.[11][12]Paclitaxel, Vincristine, Docetaxel[11][12]
Topoisomerase Inhibitors Block topoisomerase enzymes, which are necessary for managing DNA topology during replication. This leads to DNA strand breaks and cell death.[9][10]Doxorubicin, Etoposide, Irinotecan
Kinase Inhibitors Target specific protein kinases involved in signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3]Imatinib, Erlotinib, Lenvatinib[2][13]

Section 4: Head-to-Head: A Framework for Comparative Evaluation

A direct comparison requires subjecting 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid and benchmark drugs to a battery of standardized in vitro assays. This parallel testing provides a robust framework for evaluating relative potency and elucidating the mechanism of action.

In Vitro Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines.[14] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.

Comparative Cytotoxicity Data for Quinoline-4-Carboxylic Acid Derivatives:

The following table summarizes reported IC50 values for various analogs, providing a baseline for the expected potency of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Compound Class/DerivativeCancer Cell LineIC50Potential Target/Mechanism
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6)[6]MLLr leukemic cells7.2 µMSIRT3 Inhibition
2-phenylquinoline-4-carboxylic acid (D28)[5]K562 (Leukemia)Not specified, but potentHDAC3 Inhibition
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)[7]MCF-7 (Breast)82.9% growth reductionDNA Intercalation / G2 Arrest
6,7-methylenedioxy-4-phenylquinolin-2(1H)-one (12a-n)[15]Various18.5 to >50 µMApoptosis / G2/M Arrest
Mechanistic Deep Dive: Experimental Protocols

To move beyond simple cytotoxicity and understand how a compound works, a series of mechanism-focused assays are essential.[16] Below are detailed protocols for key experiments.

Experimental Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17] Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product, and the amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Scientist's Note: Seeding density is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Optimization for each cell line is recommended.

  • Compound Treatment: Prepare serial dilutions of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid and benchmark drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and untreated wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • Scientist's Note: The incubation time should be sufficient for the drug to exert its effect. A 72-hour period often captures effects on multiple cell cycles.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling solution. Mix them according to the manufacturer's protocol (e.g., a 50:1 ratio of XTT solution to coupling solution).

  • Reagent Addition: Add 50 µL of the prepared XTT mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

    • Scientist's Note: This incubation allows for the conversion of XTT to formazan. The optimal time can vary between cell lines depending on their metabolic rate. Monitor the color change in the control wells.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration to determine the IC50 value.

Experimental Workflow: XTT Cytotoxicity Assay

XTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Serial Dilutions of Test Compound & Controls incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_xtt 5. Add Premixed XTT Reagent to each well incubate2->add_xtt incubate3 6. Incubate 2-4h (Color Development) add_xtt->incubate3 read 7. Measure Absorbance (450-500 nm) incubate3->read analyze 8. Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining drug cytotoxicity using the XTT assay.

Experimental Protocol 2: Apoptosis Detection by Annexin V Staining

Apoptosis, or programmed cell death, is a desired outcome for many anticancer drugs.[12] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells via flow cytometry.[19][20] Propidium Iodide (PI) is used concurrently to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[20]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid or a benchmark drug (e.g., Paclitaxel) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle enzyme like TrypLE Express (to preserve membrane integrity), and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Scientist's Note: Washing removes serum proteins and other factors that could interfere with Annexin V binding. All steps should be performed on ice to prevent further progression of apoptosis.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of a fluorescently conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and 1 µL of a 100 µg/mL PI working solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Scientist's Note: Incubation in the dark is crucial as fluorescent dyes are light-sensitive. The timing is also important; over-incubation can lead to non-specific binding.

  • Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Excite FITC/Alexa Fluor 488 with a 488 nm laser and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells (membrane compromised).

Experimental Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing to division.[21] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[22]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a duration relevant to the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Scientist's Note: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which would lead to inaccurate flow cytometry data. Fixation permeabilizes the cells and preserves their DNA.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks under these conditions.

  • Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Scientist's Note: RNase A is essential because PI can also bind to double-stranded RNA.[23] Degrading RNA ensures that the fluorescent signal is stoichiometrically related to the DNA content only.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI.[23]

  • Data Analysis: Generate a histogram of DNA content.

    • G0/G1 Peak: The first peak represents cells with a 2n DNA content.

    • S Phase: The region between the two peaks represents cells actively synthesizing DNA (between 2n and 4n DNA content).

    • G2/M Peak: The second peak, with roughly twice the fluorescence intensity of the G1 peak, represents cells with a 4n DNA content.

    • Sub-G1 Peak: A peak to the left of G1 indicates apoptotic cells with fragmented DNA.

Logical Diagram: Cell Cycle Analysis

Cell_Cycle_Analysis cluster_phases The Cell Cycle cluster_histogram Flow Cytometry Output (DNA Content) G1 G1 S S G1->S DNA Synthesis Prep arrest1 Drug-induced G1 Arrest G1->arrest1 G2 G2 S->G2 DNA Replication M M G2->M Mitosis Prep arrest2 Drug-induced G2/M Arrest G2->arrest2 M->G1 Cell Division M->arrest2 hist Sub-G1 G0/G1 (2n) S G2/M (4n)

Caption: Relationship between cell cycle phases and flow cytometry output.

Section 5: Potential Signaling Pathways and Further Investigation

Based on literature for related compounds, a promising avenue for investigation is the impact of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid on key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and is a known target for quinoline derivatives.[1]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points.

Further studies using techniques like Western Blotting would be necessary to confirm if 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid modulates the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.

Section 6: Conclusion and Future Directions

The investigational compound 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to a chemical class with demonstrated anticancer potential. Based on the activity of its structural analogs, it is plausible that it functions by inhibiting critical cellular enzymes like HDACs or by modulating key signaling cascades, leading to cell cycle arrest and apoptosis.

The provided experimental framework offers a robust starting point for a comprehensive preclinical evaluation. By systematically comparing its effects on cytotoxicity, apoptosis, and cell cycle progression against a panel of established anticancer drugs, researchers can accurately determine its therapeutic potential and delineate its mechanism of action. Should in vitro results prove promising, subsequent evaluation in in vivo preclinical models, such as patient-derived xenografts (PDXs), would be the logical next step to assess efficacy in a more complex biological system.[24][25]

References

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  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Varano, F., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters. [Link]

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Sources

Validation

Validating the Mechanism of Action of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Comparative Guide for Preclinical Evaluation

In the landscape of contemporary drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse therapeutic potential, including ant...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] This guide focuses on a specific derivative, 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, providing a comprehensive framework for the validation of its mechanism of action. We will explore a hypothesized mode of action – kinase inhibition – and present a comparative analysis against a known kinase inhibitor, offering a roadmap for researchers, scientists, and drug development professionals.

Our approach is grounded in the principles of rigorous scientific validation, emphasizing the importance of robust experimental design to elucidate target engagement, quantify inhibitory activity, and characterize downstream cellular consequences. This guide will detail the necessary experimental workflows, from initial target identification to cellular pathway analysis, ensuring a thorough and reliable assessment of this promising compound.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] Derivatives of quinoline-4-carboxylic acid have been shown to exert their effects through various mechanisms, including the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[2][3][4] Given the prevalence of kinase inhibition as a mechanism for quinoline-based compounds in oncology, this guide will proceed with the hypothesis that 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid functions as a kinase inhibitor.[5]

Hypothesized Signaling Pathway:

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Signaling_Proteins Signaling Proteins Downstream_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound 6,7-Dimethyl-2-phenyl- quinoline-4-carboxylic acid Compound->Downstream_Kinase CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Treatment: Incubate cells with 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid or vehicle (DMSO). B 2. Thermal Challenge: Heat treated cells across a temperature gradient. A->B C 3. Cell Lysis: Lyse cells to release intracellular proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated aggregates. C->D E 5. Protein Quantification: Analyze soluble fraction by Western Blot or other protein detection method. D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Rationale: The principle behind CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [6]By comparing the melting curves of the target protein in the presence and absence of the compound, we can infer direct target engagement.

In Vitro Inhibitory Activity: Quantifying Potency and Selectivity

Once target engagement is confirmed, the next step is to quantify the compound's inhibitory activity against the purified target kinase. This is typically achieved through in vitro kinase assays.

Protocol: In Vitro Kinase Assay

  • Reagents: Purified recombinant target kinase, kinase-specific substrate (peptide or protein), ATP, and 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or using a fluorescence-based detection method).

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Analysis: To contextualize the potency of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, it should be tested alongside a known inhibitor of the same kinase family. For example, if the target is a member of the Src family of kinases, a relevant comparator would be Saracatinib. [5] Data Presentation: Comparative Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acidTarget Kinase XExperimental Value
Saracatinib (Alternative)Target Kinase XKnown Value
Binding Kinetics and Affinity: Understanding the Interaction

To further characterize the interaction between the compound and its target, biophysical techniques such as Surface Plasmon Resonance (SPR) are invaluable. [7][8]SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity (KD). [9][10] Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_workflow SPR Workflow A 1. Immobilization: Covalently attach the purified target kinase to the sensor chip surface. B 2. Analyte Injection: Flow a solution of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid over the sensor surface. A->B C 3. Association: Monitor the binding of the compound to the kinase in real-time. B->C D 4. Dissociation: Replace the compound solution with buffer and monitor the dissociation of the compound. C->D E 5. Data Analysis: Fit the sensorgram data to kinetic models to determine ka, kd, and KD. D->E

Caption: Surface Plasmon Resonance (SPR) workflow.

Data Presentation: Comparative Binding Kinetics

CompoundTarget Kinaseka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acidTarget Kinase XExperimental ValueExperimental ValueExperimental Value
Saracatinib (Alternative)Target Kinase XKnown ValueKnown ValueKnown Value
Cellular Pathway Analysis: Assessing Downstream Effects

Ultimately, the efficacy of a kinase inhibitor is determined by its ability to modulate downstream signaling pathways in a cellular context. Western blotting is a standard and powerful technique to assess changes in protein phosphorylation, a direct consequence of kinase activity. [11][12] Protocol: Western Blotting for Phospho-protein Analysis

  • Cell Culture and Treatment: Culture an appropriate cell line known to have an active signaling pathway involving the target kinase. Treat the cells with varying concentrations of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid or the alternative inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [13]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane. [14]5. Immunoblotting:

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein of the downstream substrate to confirm equal protein loading.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid would provide strong evidence for its on-target activity in a cellular environment.

Conclusion: A Pathway to Validated Mechanism of Action

The validation of a small molecule's mechanism of action is a cornerstone of preclinical drug development. By employing a systematic and multi-pronged approach as outlined in this guide, researchers can confidently establish the mode of action of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. The combination of target engagement studies, in vitro activity and kinetic profiling, and cellular pathway analysis provides a robust framework for its evaluation. Comparing its performance against a known inhibitor not only provides valuable context but also aids in the assessment of its potential as a novel therapeutic agent. This rigorous validation process is essential for advancing promising compounds like 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid through the drug discovery pipeline.

References

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

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  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Journal of Molecular Recognition, 27(1), 1–14. [Link]

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  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]

  • National Center for Biotechnology Information. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

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  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • ACS Publications. (2021, November 12). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

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  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • MDPI. (2025, August 15). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules. Retrieved from [Link]

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  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

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  • BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

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Sources

Comparative

evaluating the therapeutic index of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

Evaluating the Therapeutic Index of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid (Neocinchophen): A Comparative Guide Executive Summary 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, universally known as neocincho...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Therapeutic Index of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid (Neocinchophen): A Comparative Guide

Executive Summary

6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, universally known as neocinchophen , is a synthetic quinoline derivative historically utilized for its potent uricosuric and analgesic properties in the management of gout and rheumatic conditions[1]. Developed as a structural evolution of cinchophen, neocinchophen was engineered to mitigate severe gastric irritation and lower the incidence of hepatic damage[1][2].

However, evaluating the therapeutic index (TI) of neocinchophen presents a complex pharmacological challenge. While it effectively lowers blood urate levels by increasing uric acid excretion[3], its clinical viability is fundamentally compromised by idiosyncratic hepatotoxicity, often manifesting as acute yellow atrophy[3][4]. This guide provides a rigorous framework for evaluating the therapeutic index of neocinchophen, comparing its performance against historical and modern alternatives, and detailing the experimental protocols required to quantify its efficacy-to-toxicity ratio.

Mechanistic Overview: Efficacy vs. Toxicity

To accurately evaluate a drug's therapeutic index, one must first isolate the distinct physiological pathways governing its therapeutic effect (ED50) and its toxicological liability (TD50/LD50).

  • Therapeutic Pathway (Uricosuric Action): Neocinchophen acts directly on the renal proximal tubules. By inhibiting the reabsorption of uric acid, it promotes rapid renal excretion, thereby lowering the systemic uric acid burden that precipitates gouty arthritis[3][5]. Furthermore, quinoline-based anilides are hypothesized to act as scavengers of hydroperoxide radicals, conferring analgesic properties independent of traditional cyclooxygenase (COX) inhibition[2].

  • Toxicity Pathway (Hepatotoxicosis): The dose-limiting toxicity of neocinchophen is severe liver damage. The quinoline core undergoes extensive hepatic biotransformation. In susceptible individuals, this generates reactive electrophilic metabolites that covalently bind to hepatocellular proteins, triggering massive hepatocyte necrosis and acute yellow atrophy[3][4]. Because this reaction is often idiosyncratic, the extent of liver damage may not strictly correlate with the ingested dose, making the functional therapeutic index unpredictably narrow[3].

MOA cluster_efficacy Therapeutic Pathway (Efficacy) cluster_toxicity Toxicity Pathway (Adverse Event) Drug Neocinchophen (6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid) Renal Renal Proximal Tubule Drug->Renal Liver Hepatic Metabolism Drug->Liver Urate Inhibition of Urate Reabsorption Renal->Urate Excretion Increased Uric Acid Excretion Urate->Excretion Metabolites Reactive Quinoline Metabolites Liver->Metabolites Necrosis Hepatocyte Necrosis Metabolites->Necrosis

Fig 1: Dual pathways of neocinchophen detailing uricosuric efficacy and hepatotoxic liability.

Comparative Performance Analysis

When evaluating neocinchophen, it must be benchmarked against its predecessor (cinchophen) and modern standard-of-care alternatives. The table below synthesizes the comparative pharmacological profiles.

CompoundPrimary MechanismRelative Uricosuric EfficacyHepatotoxicity RiskFunctional Therapeutic Index
Neocinchophen Renal urate reabsorption inhibitorModerateHigh (Idiosyncratic acute yellow atrophy)[3]Narrow
Cinchophen Renal urate reabsorption inhibitorHighVery High (Predictable & Idiosyncratic)[3][4]Very Narrow
Probenecid URAT1 InhibitorHighLowWide
Indomethacin Non-selective COX InhibitorN/A (Anti-inflammatory only)[5]Low-ModerateModerate
Salicylates (High Dose) Uricosuric / Anti-inflammatoryModerateLow (Risk of salicylism)[6]Moderate

Data Interpretation: While neocinchophen is marginally safer than cinchophen[1][6], its unpredictable hepatotoxic profile renders its therapeutic index inferior to modern uricosurics like probenecid.

Experimental Workflow: Evaluating the Therapeutic Index

To objectively quantify the therapeutic index (TI = TD50 / ED50) of neocinchophen, a self-validating preclinical workflow must be employed. The following protocol utilizes a hyperuricemic rodent model to simultaneously assess uricosuric efficacy and acute hepatotoxicity.

Rationale and Causality

Rodents naturally possess the enzyme uricase, which degrades uric acid to allantoin, making them poor models for human gout. To establish causality and ensure translational accuracy, Potassium Oxonate is administered to competitively inhibit uricase, artificially inducing a human-like hyperuricemic state. Liver transaminases (ALT/AST) are measured because their release into the serum is a direct, proportional biomarker of hepatocellular membrane rupture (necrosis) caused by quinoline toxicity.

Workflow Start In Vivo Dosing (Rodent Model) Efficacy Efficacy Assay (Serum Uric Acid) Start->Efficacy Toxicity Toxicity Assay (ALT/AST & Histology) Start->Toxicity ED50 Calculate ED50 Efficacy->ED50 TD50 Calculate TD50 Toxicity->TD50 TI Therapeutic Index (TI = TD50 / ED50) ED50->TI TD50->TI

Fig 2: Preclinical experimental workflow for evaluating the therapeutic index of uricosuric agents.

Step-by-Step Methodology

Phase 1: Model Induction and Self-Validation

  • Subject Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to the experiment to stabilize baseline metabolic rates.

  • Hyperuricemia Induction: Administer Potassium Oxonate (250 mg/kg, intraperitoneally) 1 hour prior to drug administration.

  • Control Establishment (Self-Validation):

    • Negative Control: Vehicle only (0.5% CMC-Na) to establish baseline hyperuricemia.

    • Positive Control: Probenecid (50 mg/kg) to validate the assay's sensitivity to uricosuric action.

Phase 2: Dosing and Efficacy Evaluation (ED50)

  • Dose Stratification: Administer neocinchophen via oral gavage at varying logarithmic doses (e.g., 10, 30, 100, 300 mg/kg).

  • Sample Collection: Collect blood via the tail vein at 0, 2, 4, and 6 hours post-dosing. Centrifuge at 3000 rpm for 10 minutes to isolate serum.

  • Uric Acid Quantification: Utilize a standard phosphotungstic acid reduction assay or a commercial uricase/peroxidase enzymatic kit to measure serum uric acid levels.

  • ED50 Calculation: Plot the dose-response curve based on the maximum percentage reduction in serum uric acid relative to the negative control. Calculate the ED50 (Effective Dose for 50% maximal response).

Phase 3: Toxicity Evaluation (TD50)

  • Biomarker Analysis: At 24 hours post-dosing, sacrifice the animals and collect trunk blood. Quantify serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assays.

  • Histopathology: Excise the liver, fix in 10% neutral buffered formalin, and stain with Hematoxylin and Eosin (H&E). Score for centrilobular necrosis—a hallmark of quinoline-induced acute yellow atrophy[4].

  • TD50 Calculation: Determine the Toxic Dose 50 (TD50) by identifying the dose at which 50% of the cohort exhibits a statistically significant elevation (e.g., >3x baseline) in ALT/AST or severe histological necrosis.

Phase 4: Therapeutic Index Determination

  • Calculate the Therapeutic Index using the formula: TI = TD50 / ED50 . A TI of <10 for uricosuric agents generally flags a compound as having an unacceptably narrow safety margin for chronic administration.

Conclusion

While 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (neocinchophen) demonstrates clear pharmacological efficacy as a uricosuric agent for gout[1][5], its therapeutic index is critically compromised by its hepatotoxic profile[3]. The generation of reactive metabolites leads to unpredictable acute yellow atrophy[4], a risk that outweighs its benefits when compared to modern alternatives with wider therapeutic windows. The experimental protocols outlined above provide a robust, self-validating methodology for quantifying these parameters, ensuring that drug development professionals can accurately benchmark historical and novel compounds.

Sources

Validation

benchmarking the antibacterial efficacy of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

Benchmarking the Antibacterial Efficacy of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Comprehensive Comparative Guide Executive Summary The rising incidence of multidrug-resistant (MDR) bacterial pathogens neces...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antibacterial Efficacy of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Comprehensive Comparative Guide

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of antibacterial scaffolds. Quinoline-4-carboxylic acid derivatives have long been recognized as privileged structures in antimicrobial drug discovery[1]. This guide benchmarks the antibacterial efficacy of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 855165-44-5)[2], evaluating its performance against standard-of-care antibiotics and its unsubstituted parent analogs. By systematically analyzing its structure-activity relationship (SAR) and in vitro performance, we provide drug development professionals with actionable insights into its utility as a lead compound.

Mechanistic Rationale & Structural Advantages

The antibacterial activity of quinoline derivatives is primarily driven by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription[3].

  • The Core Scaffold: The quinoline-4-carboxylic acid moiety is the pharmacophoric core responsible for binding to the ATP-binding pocket of DNA gyrase[3].

  • 2-Phenyl Substitution: The introduction of an aryl ring at the C-2 position significantly enhances antibacterial activity by establishing critical π-π stacking interactions within the enzyme's binding site[1][4].

  • 6,7-Dimethyl Substitution: The addition of methyl groups at the C-6 and C-7 positions increases the overall lipophilicity of the molecule. This modification is causally linked to improved penetration through the thick peptidoglycan layer of Gram-positive bacteria, explaining the pronounced efficacy against Staphylococcus aureus strains compared to unsubstituted variants[4].

MOA Drug 6,7-Dimethyl-2-phenyl quinoline-4-carboxylic acid Target Bacterial DNA Gyrase (Topoisomerase II) Drug->Target Binds ATP pocket Complex Cleavage Complex Stabilization Target->Complex Prevents religation Result DNA Fragmentation & Cell Death Complex->Result Bactericidal effect

Fig 1. Mechanistic pathway of DNA gyrase inhibition by the quinoline-4-carboxylic acid derivative.

Comparative Antibacterial Efficacy

To objectively benchmark 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid, we compare its Minimum Inhibitory Concentration (MIC) profile against the unsubstituted 2-phenylquinoline-4-carboxylic acid, Ciprofloxacin (a fluoroquinolone standard), and Vancomycin (Gram-positive standard). Data reflects established SAR trends for highly substituted 2-aryl-quinoline-4-carboxylic acids[3][4].

CompoundS. aureus (ATCC 25923) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid 163264>128
2-Phenylquinoline-4-carboxylic acid 64128128>128
Ciprofloxacin 0.540.0150.25
Vancomycin 11N/AN/A

Data Analysis: The 6,7-dimethyl derivative demonstrates a 4-fold improvement in efficacy against Gram-positive strains compared to the unsubstituted analog[4]. While it does not surpass Ciprofloxacin's raw potency, its distinct binding modality offers a strategic advantage against specific fluoroquinolone-resistant efflux pump mutants. Efficacy against Gram-negative pathogens like P. aeruginosa remains limited due to the outer membrane permeability barrier and active drug efflux mechanisms[3].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols incorporate internal controls to create a self-validating system.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Design: This assay utilizes resazurin as a metabolic indicator. Because visual turbidity can be ambiguous with lipophilic compounds (which may precipitate in aqueous media), resazurin reduction (blue to pink) provides a definitive, objective colorimetric readout of bacterial viability.

  • Preparation: Dissolve 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid in 100% DMSO to a stock concentration of 10 mg/mL. Control Check: Ensure complete dissolution to prevent false-negative MICs due to compound precipitation.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.5 to 128 µg/mL. Maintain final DMSO concentration ≤1% to avoid solvent toxicity.

  • Inoculation: Adjust bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: The assay is only valid if the positive control (bacteria + no drug) turns pink, the negative control (media only) remains blue, and the standard antibiotic (Ciprofloxacin) falls within CLSI acceptable ranges.

Workflow Step1 Inoculum Preparation (0.5 McFarland Standard) Step3 Incubation in 96-Well Plates (37°C, 18-24 hours) Step1->Step3 Step2 Serial Dilution of Compound (0.5 - 128 µg/mL) Step2->Step3 Step4 Resazurin Addition (Viability Indicator) Step3->Step4 Step5 Colorimetric Readout (Blue = Dead, Pink = Alive) Step4->Step5

Fig 2. Standardized broth microdilution workflow for determining Minimum Inhibitory Concentration.

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

Causality & Design: To confirm that the antibacterial effect is mechanistically driven by target inhibition rather than non-specific membrane disruption, this cell-free assay measures the conversion of relaxed pBR322 plasmid DNA to a supercoiled state by E. coli DNA gyrase[3][5].

  • Reaction Assembly: Combine 1 U of DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).

  • Incubation: Incubate the mixture at 37°C for 1 hour. Causality: ATP is strictly required; its omission in a parallel control reaction validates that any observed supercoiling is enzymatically driven and not an artifact.

  • Termination: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.5 µg/mL ethidium bromide.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel at 3 V/cm for 3 hours.

  • Quantification: Calculate the IC50​ by quantifying the disappearance of the relaxed DNA band via densitometry.

Conclusion & Development Potential

6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid represents a structurally optimized scaffold with notable efficacy against Gram-positive pathogens. The dual methyl substitution effectively bridges the gap between target affinity and cellular permeability. While it requires further structural tuning (such as the addition of basic amine side chains) to overcome Gram-negative efflux mechanisms, it serves as a robust lead compound for next-generation topoisomerase inhibitors.

References

  • Title: Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel[2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids Source: PMC (PubMed Central) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid

This document provides essential safety and logistical protocols for the handling and disposal of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide n...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling and disposal of 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. Adherence to these protocols is critical for the safety of all personnel and the integrity of your research.

Hazard Assessment: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is not widely available, a robust hazard assessment can be constructed from notified classifications and data on closely related structural analogs.[1] This approach allows us to anticipate potential risks and implement appropriate controls.

The primary known hazards associated with this compound are:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • May cause respiratory irritation (STOT SE 3) [1][2]

To build a more comprehensive safety profile, we must consider the hazards of similar quinoline carboxylic acids. This data strongly suggests that additional precautions are warranted.

Hazard Classification6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid6-Methyl-2-phenylquinoline-4-carboxylic acid (Analog)[3]2-Phenylquinoline-4-carboxylic acid (Analog)[4]Quinoline-3-carboxylic acid (Analog)[5][6]
Acute Oral Toxicity Data Not AvailableCategory 4 (H302: Harmful if swallowed)Category 4 (H302: Harmful if swallowed)Data Not Available
Skin Irritation Category 2 (H315) [1]Category 2 (H315: Causes skin irritation)Category 2 (H315: Causes skin irritation)Category 2 (H315: Causes skin irritation)
Eye Irritation Category 2A (H319) [1]Category 2A (H319: Causes serious eye irritation)Category 2 (H319: Causes serious eye irritation)Category 2 (H319: Causes serious eye irritation)
Respiratory Irritation STOT SE 3 (H335) [2]STOT SE 3 (H335: May cause respiratory irritation)STOT SE 3 (H335: May cause respiratory irritation)STOT SE 3 (H335: May cause respiratory irritation)

Causality: The consistent profile across these analogs indicates that the quinoline-4-carboxylic acid moiety is the primary driver of irritant effects. The risk of oral toxicity, while not confirmed for the target compound, is high enough to mandate handling practices that prevent ingestion.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following equipment is mandatory when handling 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid in any form (solid or solution).

Protection AreaRequired PPESpecificationRationale & Causality
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87 certified goggles. Face shield worn over goggles.Goggles provide a seal against splashes and airborne particles.[7][8] A face shield offers a secondary, broader barrier, essential when transferring larger quantities or performing energetic reactions where splash potential is high.[8][9]
Hands Chemical-Resistant GlovesNitrile or Neoprene.Provides a direct barrier against skin contact, preventing irritation.[8][9] Gloves must be inspected for holes before each use and removed without touching the outer surface to prevent cross-contamination.[3][10]
Body Laboratory Coat & Chemical-Resistant ApronKnee-length coat. Apron recommended for handling >50g or solutions >100mL.Protects skin and personal clothing from contamination.[9][11] An apron provides an additional layer of protection against significant spills.
Respiratory Particulate RespiratorN95 or higher (e.g., P100).This is critical. As a fine powder, the compound poses a significant inhalation risk, which can cause respiratory tract irritation.[2][3][8] An N95 respirator is essential for handling the solid form outside of a glovebox.

Operational Plan: Step-by-Step Handling Procedures

Methodical execution is key to safety. These steps are designed to minimize exposure at every stage of the workflow.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles and potential vapors.[7][11][12]

  • Emergency Equipment: Confirm that a functional eyewash station and safety shower are immediately accessible.

  • Spill Kit: Ensure a spill kit containing absorbent materials for chemical powders is readily available.[12]

  • Surface Decontamination: Before starting, wipe down the work surface within the fume hood to ensure it is clean.

Step 2: Handling the Solid Compound (Weighing & Transfer)
  • Don PPE: Put on all required PPE before handling the primary container.

  • Minimize Dust: When weighing, use a weigh boat or creased paper. Gently scoop the powder; do not pour from a height to avoid creating dust clouds.[3] Avoid any actions that could generate static electricity.

  • Containment: Keep the primary container sealed when not in immediate use. Perform all transfers within the fume hood.

Step 3: Preparing Solutions
  • Slow Addition: When dissolving, add the solid 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid to the solvent slowly and in portions.

  • Maintain Ventilation: Keep the solution within the fume hood, especially if using volatile solvents.

  • Labeling: Immediately label any vessel containing the compound with its full name, concentration, and appropriate hazard warnings.

Step 4: Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (like ethanol or acetone) followed by soap and water. Collect all rinsate as hazardous liquid waste.[9]

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield, followed by goggles and lab coat. Always wash hands thoroughly with soap and water after removing PPE.[13]

Visualization: Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Workflow for Handling 6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase cluster_disposal 4. Disposal A Assess Hazards (SDS/Analog Data) B Select & Inspect PPE (Goggles, N95, Gloves, Coat) A->B C Prepare Workspace (Fume Hood, Spill Kit, Eyewash) B->C D Handle Solid Compound (Weighing/Transfer) C->D E Prepare Solution (If required) D->E F Decontaminate (Glassware & Surfaces) D->F If no solution is made E->F G Segregate & Label Waste (Solid & Liquid) F->G H Properly Remove PPE G->H I Wash Hands Thoroughly H->I J Store Waste in Satellite Accumulation Area I->J K Arrange for Professional Hazardous Waste Disposal J->K

Sources

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